Fsllry-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCNWHRNILNRJ-JNRWAQIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Dual-Action Mechanism of Fsllry-NH2: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanism of action of Fsllry-NH2, a synthetic peptide with significant implications for research in pain, inflammation, and sensory biology. This document, intended for researchers, scientists, and drug development professionals, details the dualistic nature of this compound as both an antagonist of Protease-Activated Receptor 2 (PAR2) and an agonist of Mas-related G protein-coupled Receptor C11 (MrgprC11).
Core Mechanism of Action
This compound, a heptapeptide (B1575542) with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2, exhibits a complex pharmacological profile by interacting with two distinct G protein-coupled receptors (GPCRs). Primarily recognized as a competitive antagonist of PAR2, it also functions as an agonist for MrgprC11. This dual activity is crucial for interpreting experimental outcomes and for its potential therapeutic applications.
Antagonism of Protease-Activated Receptor 2 (PAR2)
This compound selectively inhibits PAR2, a receptor implicated in inflammatory processes and pain signaling.[1][2][3] By blocking the action of endogenous PAR2 agonists like trypsin, this compound effectively dampens downstream signaling cascades. This antagonistic action is responsible for its observed anti-inflammatory and analgesic effects in various preclinical models.[1][2]
The inhibitory mechanism involves the blockade of key signaling pathways typically activated by PAR2. Specifically, this compound has been shown to inhibit the activation of Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK).[1][2] Furthermore, it prevents the mobilization of intracellular calcium that is a hallmark of PAR2 activation.[4]
Agonism of Mas-related G protein-coupled Receptor C11 (MrgprC11)
In a distinct and significant mode of action, this compound acts as an agonist for MrgprC11, a receptor expressed in sensory neurons and involved in itch sensation.[5] This finding is critical as it reveals a potential off-target effect that could lead to pruritic side effects. The activation of MrgprC11 by this compound has been demonstrated to induce scratching behavior in mice.[5]
The agonistic activity on MrgprC11 triggers a distinct signaling cascade involving the Gαq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium.[5] This surge in intracellular calcium is a key event in the activation of sensory neurons and the subsequent sensation of itch.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with its molecular targets.
| Parameter | Receptor | Value (µM) | Cell Type | Reference |
| IC50 | PAR2 | 50 | PAR2-KNRK cells | [6] |
| IC50 Range | PAR2 | 50 - 200 | Not Specified |
Note: The EC50 value for MrgprC11 activation by this compound is not currently available in the reviewed literature.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the dual signaling pathways of this compound.
Caption: this compound antagonism of PAR2 signaling.
Caption: this compound agonism of MrgprC11 signaling.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
PAR2 Inhibition Assay
-
Objective: To determine the inhibitory concentration (IC50) of this compound on PAR2 activation.
-
Cell Line: PAR2-KNRK cells.
-
Methodology:
-
PAR2-KNRK cells are incubated with varying concentrations of this compound.
-
The cells are then stimulated with a known PAR2 agonist (e.g., trypsin).
-
The cellular response, typically measured as an increase in intracellular calcium, is quantified.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal response induced by the agonist.[6]
-
Calcium Imaging Assay
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation or inhibition.
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells transfected with the receptor of interest (e.g., MrgprC11).
-
Methodology:
-
HEK293T cells are plated on coverslips and transfected with the plasmid DNA of the target receptor.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is recorded using a fluorescence microscope.
-
This compound is added to the cells, and the change in fluorescence intensity is recorded over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Workflow Diagram:
Caption: Workflow for calcium imaging experiments.
In Vivo Model of Neuropathic Pain
-
Objective: To assess the analgesic effects of this compound in a model of neuropathic pain.
-
Animal Model: ICR mice with taxol-induced mechanical allodynia and heat hyperalgesia.[1][2]
-
Methodology:
-
Neuropathic pain is induced in mice by the administration of taxol.
-
Baseline pain responses (mechanical allodynia and heat hyperalgesia) are measured.
-
This compound is administered to the mice.
-
Pain responses are reassessed at various time points after treatment. A reversal of allodynia and hyperalgesia indicates an analgesic effect.[1][2]
-
Conclusion
This compound presents a fascinating case of dual pharmacology, acting as both a PAR2 antagonist and a MrgprC11 agonist. This dualism underscores the importance of comprehensive target profiling in drug development. While its PAR2 antagonism holds therapeutic promise for inflammatory and pain conditions, its agonistic activity on MrgprC11 highlights a potential for itch-related side effects. Further research is warranted to fully elucidate the therapeutic window and potential applications of this intriguing peptide.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 4. Heat and mechanical hyperalgesia in mice model of cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Fsllry-NH2: A Technical Guide to a PAR2 Antagonist for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and metabolism. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, makes it a compelling target for therapeutic intervention.[1] Fsllry-NH2 is a synthetic peptide that has been widely characterized as a selective antagonist of PAR2.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to support researchers in their exploration of PAR2 antagonism.
Core Properties of this compound
| Property | Data | Reference |
| Full Name | Phenylalanyl-seryl-leucyl-leucyl-arginyl-tyrosinamide | |
| Sequence | This compound | [2] |
| Molecular Weight | 796.97 g/mol | [2] |
| Molecular Formula | C₃₉H₆₀N₁₀O₈ | [2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble to 1 mg/ml in water | [2] |
| Storage | Store at -20°C | [2] |
Quantitative Data
The following tables summarize the key quantitative data for this compound in various in vitro and in vivo experimental settings.
In Vitro Antagonist Activity
| Assay Type | Cell Line/System | Agonist | IC₅₀ | Reference |
| PAR2 Activation Inhibition | PAR2-KNRK cells | Trypsin | 50 µM | [4] |
In Vitro Off-Target Activity
| Assay Type | Receptor/Channel | Effect | Potency (if available) | Reference |
| Calcium Mobilization | MrgprC11 | Activation | Dose-dependent | [5] |
| Calcium Mobilization | MRGPRX1 | Moderate Activation | Not specified | [5] |
In Vivo Activity
| Animal Model | Effect | Dose | Reference |
| ICR Mice (Taxol-induced) | Reverses mechanical allodynia and heat hyperalgesia | Not specified | [2] |
| Rat (Asphyxial Cardiac Arrest) | Improves neurological outcome and reduces degenerating hippocampal neurons | 50 μg per rat (intranasally) | [6] |
| Mouse (Dermatophyte-associated itch) | Reduces symptoms | Not specified | [2] |
Mechanism of Action
This compound functions as a competitive antagonist at the PAR2 receptor. It is believed to interact with the tethered ligand receptor-docking site on the second extracellular loop of PAR2, thereby preventing the conformational changes required for receptor activation by proteases like trypsin or by synthetic peptide agonists.[7]
However, it is crucial to note that this compound exhibits off-target activity by activating Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[5] This activation leads to intracellular calcium mobilization through a Gαq/11, phospholipase C, IP3 receptor, and TRPC ion channel-dependent pathway, which can induce scratching behavior in mice.[5] This finding highlights the importance of considering potential off-target effects in the interpretation of experimental results.
Signaling Pathways
PAR2 Antagonism by this compound
Caption: this compound competitively antagonizes PAR2 activation.
Off-Target Signaling via MrgprC11/MRGPRX1
Caption: Off-target activation of MrgprC11/MRGPRX1 by this compound.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is a generalized procedure for measuring changes in intracellular calcium concentration, a common downstream event of PAR2 activation.
1. Cell Culture and Plating:
-
Culture cells expressing PAR2 (e.g., primary bronchial/tracheal epithelial cells, HEK293T cells overexpressing PAR2) in appropriate media and conditions.[8]
-
Seed cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the dye-loading buffer to each well and incubate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.
3. Antagonist and Agonist Addition:
-
After incubation, wash the cells to remove excess dye.
-
Add a buffer containing the desired concentration of this compound or vehicle control to the wells and incubate for a short period (e.g., 2-5 minutes) to allow for receptor binding.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Inject the PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, or AC264613) into the wells while continuously monitoring fluorescence.[8]
4. Data Acquisition and Analysis:
-
Measure fluorescence intensity before and after agonist addition. The specific excitation and emission wavelengths will depend on the dye used.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Data can be expressed as a change in fluorescence units, a ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2), or as a percentage of the response to a maximal agonist concentration.
-
For antagonist studies, the inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium response.[8]
Caption: Workflow for a calcium mobilization assay.
In Vivo Paw Edema Model
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound in a rodent paw edema model.
1. Animal Acclimatization and Grouping:
-
Acclimate rodents (e.g., rats or mice) to the experimental environment for at least one week.
-
Randomly assign animals to different treatment groups (e.g., vehicle control, PAR2 agonist only, this compound + PAR2 agonist).
2. This compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral, or local injection) at a predetermined time before the inflammatory challenge.
3. Induction of Paw Edema:
-
Measure the baseline paw volume of the animals using a plethysmometer.
-
Induce inflammation by injecting a PAR2 agonist (e.g., SLIGRL-NH2) or a protease that activates PAR2 (e.g., trypsin) into the plantar surface of the hind paw.
4. Measurement of Paw Volume:
-
Measure the paw volume at various time points after the inflammatory insult (e.g., 1, 2, 4, and 6 hours).
-
The increase in paw volume compared to the baseline measurement is an indicator of edema formation.
5. Data Analysis:
-
Calculate the percentage of edema inhibition in the this compound-treated groups compared to the agonist-only group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Conclusion
This compound is a valuable tool for investigating the roles of PAR2 in various biological systems. Its established antagonist activity at PAR2, coupled with the available quantitative data, provides a solid foundation for its use in in vitro and in vivo studies. However, researchers must remain cognizant of its off-target effects on MrgprC11 and MRGPRX1 and design experiments accordingly to ensure accurate interpretation of their findings. This guide provides the essential technical information to facilitate the effective use of this compound in advancing our understanding of PAR2 biology and its therapeutic potential.
References
- 1. This compound | PAR2 antagonist | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Fsllry-NH2 Peptide: A Technical Guide to its Structure, Sequence, and Function as a PAR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic hexapeptide Fsllry-NH2, a widely utilized antagonist of Protease-Activated Receptor 2 (PAR2). The document details the peptide's fundamental structure and sequence, its physicochemical properties, and its mechanism of action in modulating PAR2 signaling. A summary of its biological activities, supported by quantitative data, is presented. Furthermore, this guide outlines detailed experimental protocols for the synthesis, purification, and biological characterization of this compound, offering a practical resource for researchers in the fields of pharmacology, cell biology, and drug development.
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[1]
Given the involvement of PAR2 in numerous disease states, the development of selective antagonists is of significant interest for therapeutic intervention. This compound is a synthetic hexapeptide that has emerged as a key pharmacological tool for studying PAR2 function. It acts as a competitive antagonist, effectively blocking the activation of PAR2 by its native agonists.[2] This guide provides an in-depth analysis of the structure, sequence, and functional characteristics of this compound.
Structure and Sequence of this compound
The this compound peptide is a linear sequence of six amino acids with a C-terminal amidation.
Sequence: Phe-Ser-Leu-Leu-Arg-Tyr-NH2 One-Letter Code: this compound
The C-terminal amidation is a common modification in synthetic peptides, often increasing metabolic stability and mimicking the native peptide structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 796.97 g/mol | [1] |
| Molecular Formula | C39H60N10O8 | [1] |
| Purity | Typically ≥95% (as determined by HPLC) | [1] |
| Solubility | Soluble in water (to 1 mg/ml) | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 245329-02-6 | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as a selective antagonist of PAR2. It is believed to exert its inhibitory effect by competing with the tethered ligand for a docking site on the receptor, thereby preventing the conformational changes required for receptor activation and downstream signaling.[2]
PAR2 Activation and this compound Inhibition
The canonical activation of PAR2 involves the cleavage of the N-terminal domain by a serine protease. This exposes a new N-terminus, with the sequence SLIGKV (human) or SLIGRL (rodent), which then acts as an intramolecular ligand, binding to the extracellular loop 2 (ECL2) of the receptor to initiate signaling.[3] this compound is proposed to bind to this same region on ECL2, physically blocking the interaction of the tethered ligand and thus inhibiting receptor activation.[4]
Downstream Signaling Pathways Modulated by this compound
PAR2 activation leads to the coupling of several G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as G protein-independent signaling through β-arrestins.[5][6] By blocking PAR2 activation, this compound effectively inhibits these downstream cascades.
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks this pathway, leading to a reduction in intracellular calcium mobilization and PKC activation.[7]
-
MAPK/ERK Pathway: PAR2 activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and inflammation. This compound has been shown to block ERK activation in various cell types.[1]
-
β-Arrestin Pathway: PAR2 can also signal through a β-arrestin-mediated pathway, which is implicated in inflammatory responses. This compound is expected to inhibit the recruitment of β-arrestin to the receptor.[8]
Biological Activities and Quantitative Data
This compound has been demonstrated to have a range of biological effects in both in vitro and in vivo models, primarily stemming from its antagonism of PAR2.
| Biological Activity | Model System | Key Findings | Reference(s) |
| Inhibition of PAR2 Activation | PAR2-expressing KNRK cells | IC50 of 50 µM for blocking trypsin-mediated PAR2 activation. | [9] |
| Reversal of Neuropathic Pain | Taxol-induced ICR mice | Reverses mechanical allodynia and heat hyperalgesia. | [1] |
| Reduction of Inflammation | H2O2-treated HepG2 cells | Attenuates the increased levels of pro-inflammatory genes IL-1β, IL-8, and TNF-α. | [7] |
| Inhibition of Fibrosis | Isolated cardiac fibroblasts | Blocks ERK activation and collagen production. | [1] |
| Modulation of Itch | Mouse model of dermatophyte-associated itch | Reduces scratching behavior. | [1] |
| Inhibition of C. albicans-induced Inflammation | Oral mucosal cells (in vitro) | Inhibits inflammation induced by Candida albicans. | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.
Solid-Phase Peptide Synthesis of this compound
This protocol describes a standard Fmoc-based solid-phase peptide synthesis approach.
References
- 1. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contributions of protein kinases and β-arrestin to termination of protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Fsllry-NH2: A Technical Guide to a Dual-Targeting Peptide Modulator
Introduction
Fsllry-NH2, a synthetic hexapeptide with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2, has emerged as a significant tool in pharmacological research. Initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2), it has played a crucial role in elucidating the physiological and pathological functions of this receptor in inflammation, pain, and other conditions. More recent discoveries have unveiled a surprising dual activity, demonstrating that this compound also functions as an agonist for the Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This finding has opened new avenues for understanding itch and the complex interplay between different receptor systems.
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, pharmacology, signaling pathways, and the experimental protocols used for its investigation.
Discovery and Synthesis of this compound
This compound was first described in 2002 by Al-Ani and colleagues as a selective peptide antagonist of PAR2[1]. The design of this peptide was based on the rearrangement of the human and rodent tethered ligand sequences of PAR2[1]. The synthesis of this compound is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | Phe-Ser-Leu-Leu-Arg-Tyr-NH2 |
| Molecular Formula | C39H60N10O8 |
| Molecular Weight | 796.97 g/mol |
| CAS Number | 245329-02-6 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% (as determined by HPLC) |
| Solubility | Soluble in water (up to 1 mg/ml) and DMSO |
Pharmacology
This compound exhibits a complex pharmacological profile, acting as an antagonist at PAR2 and an agonist at MrgprC11/MRGPRX1.
Interaction with Protease-Activated Receptor 2 (PAR2)
This compound functions as a selective antagonist of PAR2, inhibiting its activation by proteases such as trypsin[1]. It is believed to act by interacting with the tethered ligand receptor-docking site on the second extracellular loop of the receptor[1]. This antagonistic activity has been demonstrated in various in vitro and in vivo models, where this compound has been shown to reverse taxol-induced mechanical allodynia and heat hyperalgesia, block ERK activation and collagen production in cardiac fibroblasts, and reduce inflammation in various contexts[2].
Interaction with Mas-related G protein-coupled Receptor C11 (MrgprC11)
Surprisingly, this compound has been found to be a specific and dose-dependent agonist of the mouse Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1[3][4]. This agonist activity is responsible for inducing scratching behavior in mice, a key component of the itch response[3][4]. Molecular docking studies suggest that this compound interacts with the orthosteric binding pocket of MrgprC11 and MRGPRX1[3][4].
Signaling Pathways
The dual activity of this compound results in the modulation of distinct signaling pathways.
PAR2 Antagonism
As a PAR2 antagonist, this compound blocks the canonical Gαq/11-mediated signaling cascade typically initiated by PAR2 activation. This prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.
Figure 1. Signaling pathway of PAR2 antagonism by this compound.
MrgprC11 Agonism
In contrast to its action on PAR2, this compound activates MrgprC11, which also couples to Gαq/11. This initiates the PLC-IP3-calcium signaling cascade, leading to neuronal activation and the sensation of itch[3][4].
Figure 2. Signaling pathway of MrgprC11 agonism by this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the pharmacological activity of this compound.
| Parameter | Receptor | Species | Cell Line/System | Value | Reference |
| IC50 | PAR2 | - | KNRK cells | 50 - 200 µM | [1] |
Note: Specific binding affinity (Ki or Kd) for PAR2 and EC50/binding affinity for MrgprC11 have not been definitively reported in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Synthesis of this compound
Objective: To synthesize the this compound peptide.
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg(Pbf), Leu, Leu, Ser(tBu), Phe).
-
Final Deprotection: Once the full peptide chain is assembled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization and Characterization: Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Figure 3. General workflow for the solid-phase synthesis of this compound.
Competitive Radioligand Binding Assay for PAR2
Objective: To determine the binding affinity (Ki) of this compound for PAR2.
Method: A competitive binding assay using a radiolabeled PAR2 agonist (e.g., [3H]2-furoyl-LIGRL-NH2) and cells expressing PAR2.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing PAR2 (e.g., HEK293-PAR2, KNRK-PAR2) in appropriate media and conditions.
-
Cell Preparation: Harvest the cells and resuspend them in a binding buffer (e.g., HEPES-buffered saline with 0.1% BSA).
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled PAR2 agonist.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cells with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To measure the agonist activity of this compound on MrgprC11-expressing cells by monitoring changes in intracellular calcium levels.
Method: Fluorescence-based assay using a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
Protocol:
-
Cell Culture: Culture HEK293 cells transiently or stably expressing MrgprC11 on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy/plate reading.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the buffer to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission for Fluo-4).
-
Stimulation: Add varying concentrations of this compound to the cells and continuously record the fluorescence intensity over time.
-
Positive Control: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal.
-
Data Analysis: For each concentration of this compound, calculate the change in fluorescence intensity from baseline. Normalize the data to the maximum response induced by the ionophore. Plot the normalized response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Scratching Behavior Assay
Objective: To assess the pruritic (itch-inducing) effect of this compound in mice.
Method: Intradermal injection of this compound and subsequent observation and quantification of scratching behavior.
Protocol:
-
Animal Acclimatization: Acclimate male C57BL/6 or ICR mice to the observation chambers for at least 30 minutes before the experiment.
-
Injection: Gently restrain the mouse and administer an intradermal injection of this compound (e.g., 10-100 µg in 20-50 µL of saline) into the nape of the neck or the cheek. A control group should receive a vehicle (saline) injection.
-
Observation and Recording: Immediately after the injection, place the mouse back into the observation chamber and record its behavior for a defined period (e.g., 30-60 minutes) using a video camera.
-
Quantification of Scratching: A trained observer, blinded to the treatment groups, should review the video recordings and count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: Compare the number of scratching bouts between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
Conclusion
This compound is a fascinating peptide with a dual personality, acting as a PAR2 antagonist and an MrgprC11 agonist. This unique pharmacological profile makes it an invaluable tool for dissecting the complex signaling pathways involved in inflammation, pain, and itch. The detailed methodologies provided in this guide will aid researchers in further exploring the multifaceted activities of this compound and its potential therapeutic applications. Further research is warranted to determine the precise binding affinities of this compound for its targets and to fully elucidate the physiological and pathological implications of its dual receptor modulation.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of Fsllry-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in vitro characterization of Fsllry-NH2, a synthetic peptide recognized primarily for its selective antagonist activity at the Protease-Activated Receptor 2 (PAR2). In addition to its established role as a PAR2 inhibitor, this document details the recently discovered off-target agonist activity of this compound on the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This guide summarizes key quantitative data, outlines detailed experimental protocols for the characterization of this peptide, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a hexapeptide with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2. It has been widely utilized in research as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Recent studies have revealed a more complex pharmacological profile for this compound, demonstrating its ability to act as an agonist on MrgprC11 and MRGPRX1, receptors implicated in itch and other sensory functions. This dual activity necessitates a thorough in vitro characterization to understand its complete biological effects and to guide its use in research and potential therapeutic development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₉H₆₀N₁₀O₈ |
| Molecular Weight | 796.97 g/mol |
| Sequence | FSLLRY-NH₂ |
| Purity | ≥95% |
| Solubility | Soluble in water to 1 mg/mL |
| Storage | Store at -20°C |
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters for the in vitro activity of this compound at its primary target, PAR2, and its off-target receptors, MrgprC11 and MRGPRX1.
Table 1: Antagonistic Activity at Protease-Activated Receptor 2 (PAR2)
| Parameter | Cell Line | Assay | Value | Reference |
| IC₅₀ | PAR2-KNRK cells | Trypsin-induced proteolytic activity | 50 µM | [1] |
| Ki | - | Competitive Radioligand Binding Assay | Data not available in published literature | - |
Table 2: Agonistic Activity at Mas-related G protein-coupled Receptors (Mrgprs)
| Receptor | Cell Line | Assay | Parameter | Value | Reference |
| MrgprC11 | HEK293T | Intracellular Calcium Mobilization | Activity | Dose-dependent activation | [2] |
| EC₅₀ | Data not available in published literature | - | |||
| MRGPRX1 | HEK293T | Intracellular Calcium Mobilization | Activity | Moderate activation | [2] |
| EC₅₀ | Data not available in published literature | - |
Signaling Pathways
This compound modulates distinct signaling pathways through its interaction with PAR2 and MrgprC11/MRGPRX1.
Antagonism of PAR2 Signaling
This compound acts as an antagonist at PAR2, thereby inhibiting the canonical signaling cascade initiated by protease activation. This involves blocking the Gαq/11-mediated activation of phospholipase C (PLC), which in turn prevents the production of inositol (B14025) trisphosphate (IP₃) and the subsequent release of intracellular calcium. Downstream effects, such as the activation of the ERK/MAPK pathway, are consequently suppressed.
Agonism of MrgprC11/MRGPRX1 Signaling
Conversely, this compound functions as an agonist at MrgprC11 and its human ortholog MRGPRX1. Binding of this compound to these receptors initiates a Gαq/11-mediated signaling cascade, leading to PLC activation, IP₃ production, and a subsequent increase in intracellular calcium levels.[2] This signaling pathway is implicated in sensory functions such as itch.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
PAR2 Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the PAR2 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
PAR2-expressing cells (e.g., NCTC2544-PAR2)
-
[³H]2-furoyl-LIGRL-NH₂ (Radioligand)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize PAR2-expressing cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of [³H]2-furoyl-LIGRL-NH₂ at a fixed concentration (typically at or below its Kd).
-
50 µL of either binding buffer (for total binding), a saturating concentration of an unlabeled PAR2 ligand (for non-specific binding), or varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding as a function of the log concentration of this compound. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium changes in response to this compound in cells expressing MrgprC11 or MRGPRX1.
Materials:
-
HEK293T cells transiently or stably expressing MrgprC11 or MRGPRX1
-
Fluo-4 AM or Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the Mrgpr-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Probenecid can be included to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Stimulation: Use the plate reader's injector to add varying concentrations of this compound to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is for assessing the effect of this compound on the PAR2-mediated activation of the ERK/MAPK pathway.
Materials:
-
PAR2-expressing cells (e.g., cardiac fibroblasts)
-
This compound
-
PAR2 agonist (e.g., Trypsin or SLIGRL-NH2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture PAR2-expressing cells to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with this compound for a designated time, then stimulate with a PAR2 agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-p-ERK primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Express the results as the ratio of p-ERK to t-ERK to determine the effect of this compound on agonist-induced ERK activation.
Conclusion
The in vitro characterization of this compound reveals a dual pharmacological profile. It is a well-established antagonist of PAR2, inhibiting its canonical signaling pathway with an IC₅₀ in the micromolar range.[1] Concurrently, it exhibits agonist activity at MrgprC11 and MRGPRX1, inducing intracellular calcium mobilization.[2] This off-target activity is an important consideration for researchers using this compound as a specific PAR2 antagonist, particularly in studies involving sensory neurons and itch. The detailed protocols and data presented in this guide provide a framework for the comprehensive in vitro evaluation of this compound and similar compounds, facilitating a deeper understanding of their biological functions and potential therapeutic applications. Further research is warranted to determine the precise binding affinity (Ki) of this compound for PAR2 and the EC₅₀ for its activation of MrgprC11 and MRGPRX1 to complete its quantitative pharmacological profile.
References
Fsllry-NH2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fsllry-NH2, a selective antagonist of Protease-Activated Receptor 2 (PAR2). This document consolidates key information on its chemical properties, biological functions, and its application in experimental research, with a focus on detailed methodologies and signaling pathways.
Core Chemical and Physical Properties
This compound is a synthetic hexapeptide with the sequence H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2. It acts as a competitive antagonist of PAR2, blocking the receptor's activation by proteases such as trypsin.
| Property | Value | References |
| CAS Number | 245329-02-6 | [1][2][3][4] |
| Molecular Weight | 796.97 g/mol | [2][3][5] |
| Molecular Formula | C39H60N10O8 | [2][4] |
| Sequence | H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2 | [2][6] |
| Purity | >95% to >99% (supplier dependent) | [2][3][5] |
| Solubility | Soluble to 1 mg/ml in water | [2][6] |
| Appearance | White to off-white powder/Freeze-dried solid | [6][7] |
| Storage | Store at -20°C or -80°C | [2][7] |
Mechanism of Action and Biological Activity
This compound selectively inhibits PAR2.[8] PAR2 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its N-terminus, exposing a tethered ligand that binds to the receptor and initiates signaling. This compound is thought to act by binding to the extracellular loop 2 (ECL-2) region of PAR2, thereby preventing the conformational changes required for receptor activation by its tethered ligand.[8]
The antagonism of PAR2 by this compound leads to a variety of biological effects, making it a valuable tool for studying the roles of PAR2 in health and disease. Its documented biological activities include:
-
Anti-inflammatory Effects: this compound has been shown to reduce the expression of pro-inflammatory genes such as IL-8, IL-1β, and TNF-α in HepG2 cells stimulated with hydrogen peroxide.[2] This effect is mediated through the SAPK/JNK signaling pathway.[2]
-
Analgesic Properties: It can reverse mechanical allodynia and heat hyperalgesia in animal models of neuropathic pain, such as that induced by the chemotherapy drug paclitaxel.[2][5]
-
Anti-fibrotic Activity: In cardiac fibroblasts, this compound blocks the activation of ERK and subsequent collagen production, suggesting a role in preventing fibrosis.[2][9]
-
Reduction of Itch: It has been shown to reduce symptoms in a mouse model of dermatophyte-associated itch.[2][5]
Signaling Pathways
This compound, by antagonizing PAR2, inhibits downstream signaling cascades. Two key pathways identified are the SAPK/JNK and ERK/MAPK pathways.
References
- 1. Tryptase/Protease-activated receptor 2 interactions induce selective mitogen-activated protein kinase signaling and collagen synthesis by cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Tryptase/Protease-Activated Receptor 2 Interactions Induce Selective Mitogen-Activated Protein Kinase Signaling and Collagen Synthesis by Cardiac Fibroblasts: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Signaling of Fsllry-NH2: A Technical Guide to its Downstream Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the downstream signaling pathways affected by the peptide Fsllry-NH2. Primarily recognized as a selective antagonist for Protease-Activated Receptor 2 (PAR2), recent studies have unveiled a surprising dual role for this peptide as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This document, intended for researchers, scientists, and professionals in drug development, will dissect these distinct signaling cascades, present quantitative data, detail experimental methodologies, and visualize the molecular interactions.
Introduction
This compound is a synthetic peptide that has been instrumental in elucidating the physiological and pathological roles of PAR2 in conditions such as inflammation, pain, and asthma.[1][2] While its inhibitory effects on PAR2 are well-documented, the discovery of its agonistic activity on MrgprC11/MRGPRX1 has added a new layer of complexity to its pharmacological profile, with implications for itch sensation and sensory neuron activation.[3][4] Understanding these divergent pathways is critical for the accurate interpretation of experimental results and the development of targeted therapeutics.
I. This compound as a PAR2 Antagonist
As a selective PAR2 antagonist, this compound functions by blocking the receptor's activation by proteases like trypsin. This inhibition prevents the initiation of a pro-inflammatory signaling cascade.
Downstream Signaling Pathways Inhibited by this compound
PAR2 activation typically leads to the coupling of Gαq/11 and Gαi proteins, initiating multiple downstream signaling events. By blocking PAR2, this compound effectively suppresses these pathways:
-
Inhibition of Phospholipase C (PLC) and Intracellular Calcium Mobilization : this compound prevents the Gαq/11-mediated activation of PLC, which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release from the endoplasmic reticulum.[2][5]
-
Suppression of Mitogen-Activated Protein Kinase (MAPK) Pathways : The peptide has been shown to block the activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway involved in cell proliferation and inflammation.[6]
-
Attenuation of SAPK/JNK and Pro-inflammatory Gene Expression : In HepG2 cells, this compound attenuates the hydrogen peroxide-induced increase in Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK) levels. This leads to a reduction in the expression of pro-inflammatory genes such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[7]
-
Reduction of Protein Kinase C (PKC) Activation : In models of neuropathic pain, this compound has been observed to reverse the activation of PKC.[1]
Quantitative Data
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for PAR2 Inhibition | 50 µM | PAR2-KNRK cells | [8] |
| Inhibition of Intracellular Calcium | Significant decrease | Human Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells | [2][5] |
| Reduction in Pro-inflammatory Gene Expression | Dose-dependent | HepG2 cells | [7] |
II. This compound as a MrgprC11/MRGPRX1 Agonist
Counterintuitively, this compound has been found to act as an agonist for MrgprC11 in mice and its human ortholog MRGPRX1.[3][4] This receptor is primarily expressed in sensory neurons and is implicated in the sensation of itch.
Downstream Signaling Pathway Activated by this compound
The activation of MrgprC11/MRGPRX1 by this compound initiates a distinct signaling cascade that leads to neuronal excitation:
-
Gαq/11-Mediated Signaling : this compound binding to MrgprC11/MRGPRX1 activates the Gαq/11 protein.[3][4]
-
Activation of Phospholipase C (PLC) : The activated Gαq/11 stimulates PLC, which then hydrolyzes PIP2 into IP3 and DAG.[3][4]
-
IP3 Receptor-Mediated Calcium Release : IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3][4]
-
TRPC Ion Channel Activation : The increase in intracellular calcium, along with other potential mechanisms downstream of PLC, leads to the opening of Transient Receptor Potential Canonical (TRPC) ion channels on the plasma membrane, resulting in further calcium influx and neuronal depolarization.[3][4] This depolarization can trigger the sensation of itch.
Quantitative Data
| Parameter | Effect | Cell Line/Model | Reference |
| MrgprC11 Activation | Dose-dependent increase in intracellular calcium | HEK293T cells expressing MrgprC11 | [3] |
| MRGPRX1 Activation | Moderate activation | HEK293T cells expressing MRGPRX1 | [3] |
| Behavioral Response | Induction of scratching behaviors | Wild-type and PAR2 knockout mice | [3] |
III. Experimental Protocols
A. Calcium Imaging Assay
This method is used to measure changes in intracellular calcium concentration in response to this compound.
Objective : To determine if this compound activates MrgprC11/MRGPRX1 or inhibits PAR2-mediated calcium signaling.
Methodology :
-
Cell Culture : HEK293T cells are cultured and transfected to express the receptor of interest (e.g., MrgprC11, MRGPRX1, or PAR2). Dorsal Root Ganglia (DRG) neurons can also be used for primary cell analysis.[3][4]
-
Fluorescent Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time at 37°C.
-
Baseline Measurement : The baseline fluorescence is recorded before the addition of any compounds.
-
Compound Addition : this compound (for agonist activity) or a PAR2 agonist in the presence or absence of this compound (for antagonist activity) is added to the cells.
-
Fluorescence Measurement : Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence microscope or plate reader.
-
Data Analysis : The change in fluorescence intensity is calculated to determine the cellular response to the peptide.
B. In Vivo Scratching Behavior Assay
This assay assesses the pruritic (itch-inducing) effects of this compound.
Objective : To determine if this compound induces itch-related behaviors in mice through the activation of MrgprC11.
Methodology :
-
Animal Acclimatization : Wild-type and PAR2 knockout mice are acclimatized to the observation chambers.
-
Intradermal Injection : A specific dose of this compound is injected intradermally into the rostral back or nape of the neck of the mice.
-
Behavioral Observation : The number of scratching bouts directed towards the injection site is counted for a defined period (e.g., 30 minutes) immediately following the injection.
-
Data Analysis : The total number of scratches is compared between different treatment groups and mouse genotypes to assess the pruritic effect of this compound.[3]
IV. Logical Workflow for Investigating this compound Activity
Conclusion
The peptide this compound exhibits a fascinating and complex pharmacological profile, acting as both a PAR2 antagonist and a MrgprC11/MRGPRX1 agonist. As a PAR2 antagonist, it effectively blocks pro-inflammatory signaling pathways involving PLC, MAPK, and SAPK/JNK, highlighting its therapeutic potential in inflammatory conditions. Conversely, its agonistic action on MrgprC11/MRGPRX1 reveals a direct role in stimulating sensory neurons to produce itch, a critical consideration for its therapeutic application. This dual activity underscores the importance of thorough target validation and off-target screening in drug development. Future research should focus on elucidating the structural basis for these distinct activities to enable the design of more selective modulators of these important receptor systems.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Unveiling the Off-Target Profile of Fsllry-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a synthetic peptide widely recognized in preclinical research as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and various other physiological and pathophysiological processes. While its on-target effects on PAR2 are well-documented, a comprehensive understanding of its off-target interactions is crucial for accurate interpretation of experimental data and for the assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the known off-target effects of this compound, with a focus on its unexpected agonistic activity on Mas-related G protein-coupled receptors (Mrgprs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to offer a thorough resource for the scientific community.
Quantitative Data Summary
The pharmacological activity of this compound is characterized by a dual nature: antagonism at its intended target, PAR2, and agonism at off-target receptors, specifically MrgprC11 and its human ortholog MRGPRX1. The following table summarizes the available quantitative data for these interactions.
| Target Receptor | Interaction Type | Species | Assay System | Potency (IC50/EC50) | Reference |
| PAR2 | Antagonist | Rat | PAR2-KNRK cells | 50 µM (IC50) | [1] |
| MrgprC11 | Agonist | Mouse | HEK293T cells expressing MrgprC11 | Dose-dependent activation observed; specific EC50 not reported. | [2][3] |
| MRGPRX1 | Agonist | Human | HEK293T cells expressing MRGPRX1 | Moderate activation observed; specific EC50 not reported. | [2][3] |
Note: While the agonistic activity of this compound on MrgprC11 and MRGPRX1 has been established to be dose-dependent, specific EC50 values have not been reported in the reviewed literature. For comparative context, the related peptide SLIGRL-NH2, a known PAR2 agonist that also activates MrgprC11, exhibits an EC50 of 10.1 µM for MrgprC11 and 4.8 µM for PAR2.[4]
On-Target vs. Off-Target Signaling Pathways
The distinct functional outcomes of this compound at its on-target and off-target receptors are dictated by the specific signaling cascades they initiate.
On-Target: PAR2 Antagonism
As an antagonist, this compound blocks the canonical signaling pathways activated by PAR2 agonists such as trypsin or the synthetic peptide SLIGRL-NH2. The established PAR2 signaling cascade involves coupling to multiple G protein subtypes, including Gαq/11, Gα12/13, and Gαi/o. This leads to the activation of downstream effectors like phospholipase C (PLC), resulting in inositol (B14025) trisphosphate (IP3) production and diacylglycerol (DAG) formation, which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation. Further downstream, this cascade can activate mitogen-activated protein kinases (MAPKs) like ERK1/2 and RhoA signaling pathways.
Off-Target: MrgprC11/MRGPRX1 Agonism
In contrast to its inhibitory role at PAR2, this compound acts as an agonist at MrgprC11 and MRGPRX1. This activation triggers a distinct signaling cascade that is primarily associated with the sensation of itch. Upon binding of this compound, these receptors couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions and a rise in intracellular calcium concentration. This calcium signal is further amplified by the opening of Transient Receptor Potential (TRP) channels in the plasma membrane.
Key Experimental Protocols
The identification and characterization of this compound's off-target effects have been primarily achieved through in vitro calcium imaging assays and in vivo behavioral studies.
In Vitro: Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the activation of Gαq/11-coupled receptors like MrgprC11 and MRGPRX1.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency.
-
Transfection: HEK293T cells are transiently transfected with expression plasmids encoding for mouse MrgprC11 or human MRGPRX1.
-
Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. A typical protocol involves incubating the cells with 2-5 µM of the dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C. Pluronic F-127 (at ~0.02%) is often included to aid in dye solubilization and cell loading.
-
Assay Procedure: After washing to remove excess dye, the cells are placed in a fluorescence plate reader or on a microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength fluorescence measurement (for Fluo-4). Baseline fluorescence is recorded before the addition of this compound at various concentrations.
-
Data Analysis: The change in fluorescence intensity upon addition of this compound is indicative of a change in intracellular calcium concentration. Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the this compound concentration to determine potency (EC50).
In Vivo: Mouse Scratching Behavior Assay
This behavioral assay provides a functional readout of the itch-inducing potential of this compound due to its agonistic activity on Mrgprs expressed in sensory neurons.
-
Animal Model: Male ICR or C57BL/6 mice are commonly used.
-
Acclimatization: Mice are acclimatized to the observation chambers for at least 30 minutes before the experiment.
-
Administration: this compound is dissolved in sterile saline and administered via intradermal injection into the nape of the neck or the cheek. While specific doses for this compound-induced scratching are not consistently reported, studies with the related peptide SLIGRL-NH2 have used doses ranging from 10 to 50 µg per mouse.[3][5]
-
Observation: Immediately after injection, the mice are placed in individual observation chambers and their behavior is recorded for a period of 30 minutes.
-
Data Analysis: The number of scratching bouts directed towards the injection site is counted by trained observers, often blinded to the treatment conditions. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked. The total number of scratches within the observation period is used as a measure of the pruritic response.
Conclusion and Implications for Drug Development
The dual pharmacology of this compound as a PAR2 antagonist and an Mrgpr agonist underscores the critical importance of comprehensive off-target profiling in drug development. While its PAR2 antagonism holds therapeutic promise for inflammatory and pain conditions, its off-target agonism at MrgprC11 and MRGPRX1 introduces the potential for itch as a significant side effect. Researchers utilizing this compound as a pharmacological tool must be cognizant of this off-target activity to avoid misinterpretation of experimental outcomes, particularly in studies related to sensory neuron activation and itch-related behaviors. For drug development professionals, this case highlights the necessity of screening candidate molecules against a broad panel of receptors, including those, like Mrgprs, that are known to be involved in specific sensory phenomena. Future development of more selective PAR2 antagonists will likely require strategies to mitigate or eliminate activity at Mrgprs to achieve a more favorable safety and tolerability profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scratching behavior in mice induced by the proteinase-activated receptor-2 agonist, SLIGRL-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fsllry-NH2: A Dual-Modulator of Inflammatory Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fsllry-NH2, a synthetic peptide, has emerged as a significant tool in inflammation research due to its unique dual-modality in regulating key signaling pathways. Primarily recognized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor deeply implicated in inflammatory processes, this compound has demonstrated efficacy in mitigating inflammatory responses in various preclinical models. Intriguingly, recent studies have unveiled a novel function of this compound as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, receptors involved in sensory nerve activation and itch. This technical guide provides a comprehensive overview of this compound, detailing its mechanisms of action, summarizing key quantitative data, and offering detailed experimental protocols and signaling pathway visualizations to facilitate its application in inflammation research and drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Protease-Activated Receptor 2 (PAR2) has been identified as a critical mediator of inflammation, activated by serine proteases such as trypsin and mast cell tryptase.[1] This activation unmasks a tethered ligand that initiates downstream signaling, leading to the release of pro-inflammatory mediators.[2][3] Consequently, the development of PAR2 antagonists has been a focal point of anti-inflammatory therapeutic strategies.
This compound is a selective peptide antagonist of PAR2.[4] It has been shown to reverse hyperalgesia, block pro-inflammatory signaling, and reduce symptoms in models of dermatophyte-associated itch.[4] However, the landscape of this compound's biological activity is more complex than initially understood. Recent evidence has surprisingly identified this compound as an agonist for MrgprC11 and its human counterpart MRGPRX1, receptors expressed in sensory neurons and implicated in itch sensation.[5] This dual functionality underscores the importance of a nuanced understanding of its pharmacology for its effective use in research.
This guide will delve into the multifaceted role of this compound in inflammation research, providing researchers with the necessary data and methodologies to explore its therapeutic potential.
Mechanism of Action
This compound exhibits a fascinating dual mechanism of action, acting as both an antagonist at PAR2 and an agonist at MrgprC11/MRGPRX1.
PAR2 Antagonism and Anti-inflammatory Effects
As a PAR2 antagonist, this compound competitively inhibits the activation of PAR2 by its endogenous protease activators. This blockade of PAR2 signaling has been shown to suppress inflammatory responses in various cell types and tissues. The primary anti-inflammatory mechanism involves the downregulation of pro-inflammatory cytokine production, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[6] This effect is often mediated through the inhibition of key intracellular signaling pathways such as the Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK) and Extracellular signal-Regulated Kinase (ERK) pathways.[6]
MrgprC11/MRGPRX1 Agonism and Sensory Neuron Activation
In contrast to its effects on PAR2, this compound acts as an agonist on MrgprC11 and the human ortholog MRGPRX1. This activation triggers a distinct signaling cascade within sensory neurons, leading to the sensation of itch. The binding of this compound to these receptors activates Gαq/11 proteins, which in turn stimulate Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. This initial calcium release, coupled with the opening of Transient Receptor Potential Cation (TRPC) channels in the plasma membrane, results in a significant increase in intracellular calcium concentration, leading to neuronal activation and the transmission of itch signals.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (PAR2 Inhibition) | 50 µM | PAR2-KNRK cells | [7] |
Table 1: In Vitro Inhibitory Activity of this compound
| Application | Concentration/Dose | Cell Type/Animal Model | Observed Effect | Reference |
| In Vitro | 200 µM | KNRK cells | Inhibition of trypsin-induced PAR2 activation | [7] |
| 0.5 µM | Primary bronchial/tracheal epithelial cells | Inhibition of PAR2 agonist-induced calcium mobilization | [8] | |
| In Vivo | 50 µg per rat (intranasal) | Asphyxial cardiac arrest rat model | Improved neurological outcome and reduced neuronal degeneration | [9] |
| 10-50 µg (intradermal) | Mice | Induction of scratching behavior | [10] |
Table 2: Effective Concentrations and Doses of this compound
Signaling Pathways
The dual activity of this compound is mediated through two distinct signaling pathways, as illustrated in the diagrams below.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PAR2 Antagonism Assay: Inhibition of Trypsin-Induced Calcium Mobilization
This protocol describes how to assess the PAR2 antagonist activity of this compound by measuring its ability to inhibit trypsin-induced calcium mobilization in PAR2-expressing cells.
Materials:
-
PAR2-expressing KNRK (Kirsten virus-transformed rat kidney) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound (stock solution in sterile water or DMSO)
-
Trypsin (stock solution in sterile buffer)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Culture: Culture PAR2-KNRK cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells onto 96-well black-walled, clear-bottom plates or glass coverslips at a density that will result in a confluent monolayer on the day of the experiment.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
This compound Pre-incubation:
-
Prepare various concentrations of this compound in HBSS.
-
Add the this compound solutions to the respective wells and incubate for 10-20 minutes at room temperature. Include a vehicle control (HBSS alone).
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader or on the microscope stage.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add trypsin solution (e.g., final concentration of 10 nM) to the wells to activate PAR2.
-
Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (peak ratio - baseline ratio) for each condition.
-
Normalize the data to the control (trypsin alone) to determine the percentage of inhibition by this compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
In Vitro Cytokine Release Assay
This protocol outlines a method to measure the effect of this compound on the release of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or a relevant cell line)
-
Appropriate cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or a PAR2 agonist)
-
This compound
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)
-
96-well cell culture plates
-
Microplate reader for ELISA
Procedure:
-
Cell Culture and Seeding: Culture and seed the immune cells in a 96-well plate at an appropriate density.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement by ELISA:
-
Follow the manufacturer's protocol for the specific ELISA kits.
-
Briefly, coat a 96-well ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the plate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the standards.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
-
Compare the cytokine levels in the this compound-treated groups to the stimulated control group to determine the inhibitory effect.
-
In Vivo Scratching Behavior Assay
This protocol is for assessing the in vivo agonist effect of this compound on MrgprC11 by observing scratching behavior in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound dissolved in sterile saline
-
Observation chambers (e.g., clear plastic cylinders)
-
Video recording equipment
Procedure:
-
Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound (e.g., 10-50 µg in 50 µL) via intradermal injection into the nape of the neck. A saline-injected group should be used as a control.
-
Observation and Recording: Immediately after injection, place the mice back into the observation chambers and start video recording for 30-60 minutes.
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the number of scratching bouts.
-
A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site.
-
-
Data Analysis:
-
Compare the total number of scratching bouts between the this compound-treated groups and the saline control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Conclusion
This compound is a valuable and complex research tool for investigating inflammatory and sensory pathways. Its established role as a PAR2 antagonist provides a means to probe the involvement of this receptor in various inflammatory diseases. Concurrently, its newly discovered agonist activity at MrgprC11/MRGPRX1 opens up new avenues for studying itch and sensory neuron activation, while also highlighting a potential off-target effect to consider when interpreting experimental results. The data and protocols presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of inflammation and the development of novel therapeutics.
References
- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Scratching behavior in mice induced by the proteinase-activated receptor-2 agonist, SLIGRL-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a synthetic peptide with a dual role in biological systems. It is widely recognized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and various other pathophysiological processes.[1][2][3][4][5] However, recent studies have revealed a novel function of this compound as an agonist for the Mas-related G protein-coupled receptors MrgprC11 in mice and its human ortholog, MRGPRX1.[6] This activation has been shown to induce scratching behaviors, indicating a role in itch sensation.[2][6][7] This dual activity makes this compound a valuable tool for investigating the distinct roles of PAR2 and Mrgpr receptors in vivo.
These application notes provide detailed protocols for the in vivo administration of this compound in rodent models to study its effects on pain, inflammation, neurological conditions, and itch.
Data Presentation
Table 1: In Vivo Administration Parameters for this compound
| Animal Model | Application | Administration Route | Dosage | Vehicle | Reference |
| Rat (Sprague-Dawley) | Neurological Injury (Cardiac Arrest) | Intranasal | 50 µg per rat | Not specified | [8][9][10] |
| Mouse (ICR) | Itch (Pruritus) | Intradermal | 35 µg in saline | Saline | [9] |
| Mouse | Itch (Pruritus) | Intradermal | 40 nmol/site in 20 µL | Physiological saline | [9] |
| Mouse (ICR) | Neuropathic Pain (Taxol-induced) | Not specified | Not specified | Not specified | [1][3][4][5] |
| Mouse | Dermatophyte-associated Itch | Not specified | Not specified | Not specified | [1][3][4][5] |
Table 2: Recommended Vehicle Formulations for In Vivo Injection
| Formulation | Composition | Solubility of this compound TFA | Reference |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.74 mM) | [1][11] |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.74 mM) | [1][11] |
| Vehicle 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.74 mM) | [1][8][11] |
Experimental Protocols
Protocol 1: Intranasal Administration in Rats for Neurological Studies
This protocol is adapted from studies investigating the neuroprotective effects of this compound following cardiac arrest-induced global cerebral ischemia.[8][10]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Micropipette with sterile tips
-
Rat positioning device or platform
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to achieve the desired final concentration. For a 50 µg dose, a concentration of 2.5 µg/µL would require a 20 µL total volume.
-
Ensure the solution is clear and free of particulates. Gentle vortexing or sonication may be used if necessary.[1][11] Prepare fresh on the day of the experiment.
-
-
Animal Anesthesia:
-
Anesthetize the rat using an approved institutional protocol. Ensure a stable plane of anesthesia is achieved where the animal is unresponsive to toe pinch.
-
-
Positioning:
-
Place the anesthetized rat in a supine position with its head slightly elevated.[1]
-
-
Administration:
-
Using a micropipette, carefully administer a small volume (e.g., 10 µL) of the this compound solution into one nostril.[2]
-
Allow a few minutes for the solution to be absorbed.
-
Administer the remaining volume to the other nostril. Alternate between nostrils for larger volumes to prevent overflow into the pharynx.
-
-
Post-Administration Monitoring:
-
Monitor the animal's breathing and recovery from anesthesia.
-
Keep the animal warm until it has fully recovered.
-
Protocol 2: Intradermal Injection in Mice for Itch Behavior Studies
This protocol is designed to investigate the pruritic (itch-inducing) effects of this compound through activation of MrgprC11.[2][6][7]
Materials:
-
This compound
-
Sterile physiological saline (0.9% NaCl)
-
Hamilton syringe with a 30-gauge needle
-
Animal restrainer (optional)
-
Observation chambers
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile physiological saline to the desired concentration (e.g., 40 nmol in 20 µL).[9]
-
Ensure complete dissolution. Prepare fresh on the day of use.
-
-
Animal Preparation:
-
Gently shave a small area on the rostral back or nape of the neck of the mouse one day prior to the experiment to allow for clear visualization of the injection site.
-
On the day of the experiment, allow the mice to acclimate to the observation chambers for at least 30 minutes.
-
-
Injection:
-
Gently restrain the mouse.
-
Using a Hamilton syringe, perform an intradermal injection of the this compound solution (e.g., 20 µL) into the shaved area. A visible bleb should form at the injection site.
-
-
Behavioral Observation:
-
Immediately after the injection, return the mouse to the observation chamber.
-
Videotape the animal's behavior for a set period (e.g., 30-60 minutes).
-
Subsequently, quantify the number of scratching bouts directed towards the injection site.
-
Protocol 3: Systemic Administration (Intraperitoneal Injection) for Pain and Inflammation Models
This protocol provides a general framework for systemic administration of this compound to investigate its role as a PAR2 antagonist in models of pain and inflammation.
Materials:
-
This compound
-
Vehicle (e.g., Vehicle 1 from Table 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the vehicle solution by sequentially adding each component and ensuring a clear solution is formed.[1][11]
-
Dissolve the this compound in the vehicle to the desired final concentration. The dosage will need to be optimized for the specific pain or inflammation model being used (a starting point could be in the range of 1-10 mg/kg).
-
Prepare the formulation fresh before each experiment.
-
-
Animal Weighing and Dose Calculation:
-
Weigh each animal to accurately calculate the volume of the this compound solution to be injected.
-
-
Injection:
-
Gently restrain the mouse or rat. For an intraperitoneal (i.p.) injection, locate the lower right quadrant of the abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the calculated volume.
-
-
Experimental Readout:
-
Proceed with the specific experimental protocol for the pain or inflammation model (e.g., von Frey test for mechanical allodynia, hot plate test for thermal hyperalgesia).
-
Mandatory Visualizations
Signaling Pathways of this compound
Experimental Workflow for In Vivo Itch Model
Experimental Workflow for In Vivo Neurological Model
References
- 1. 4.3. Intranasal Administration [bio-protocol.org]
- 2. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Intranasal Delivery of Human β-Amyloid Peptide in Rats: Effective Brain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Intranasal delivery of human beta-amyloid peptide in rats: effective brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fsllry-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of Fsllry-NH2, a versatile peptide ligand, in a variety of cell culture applications. This document includes recommended concentrations, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1] However, recent studies have revealed a dual role for this peptide, as it can also function as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[2] This dual functionality makes this compound a valuable tool for investigating the distinct roles of these receptors in cellular processes such as inflammation, pain signaling, and immune responses.
Data Presentation
The following tables summarize recommended starting concentrations of this compound for various cell culture applications based on published literature. It is important to note that the optimal concentration may vary depending on the specific cell type, assay conditions, and experimental goals. Therefore, a dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Table 1: Recommended this compound Concentrations for PAR2 Antagonism
| Cell Type | Application/Assay | Recommended Concentration | Reference |
| Kirsten Murine Sarcoma Virus-Transformed Kidney (KNRK) Cells | Inhibition of trypsin-induced PAR2 activation | 200 µM | [3] |
| KNRK Cells | IC50 for PAR2 inhibition | 50 µM | [3] |
| Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells | Inhibition of PAR2 agonist-induced calcium mobilization | 0.5 µM - 500 µM | [1][4] |
| HepG2 Cells | Inhibition of H2O2-induced pro-inflammatory gene expression | Dose-dependent effects observed | [5] |
| Cardiac Fibroblasts | Blockade of ERK activation and collagen production | Not specified |
Table 2: Recommended this compound Concentrations for MrgprC11/MRGPRX1 Agonism
| Cell Type | Application/Assay | Recommended Concentration | Reference |
| HEK293T cells expressing MrgprC11/MRGPRX1 | Calcium mobilization | Dose-dependent activation | [2] |
| Dorsal Root Ganglia (DRG) Neurons | Neuronal activation | Not specified | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
Materials:
-
This compound peptide powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's datasheet for the specific molecular weight of your this compound batch.
-
To prepare a stock solution (e.g., 10 mM), calculate the required mass of the peptide.
-
Reconstitute the peptide in sterile water or DMSO. This compound is soluble in water up to 1 mg/mL and in DMSO up to 100 mg/mL.[6] For cell-based assays, it is recommended to use water or a low percentage of DMSO in the final culture medium to avoid solvent-induced cytotoxicity.
-
Gently vortex to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6][7] Solutions are unstable and should be prepared fresh when possible.[8]
Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium levels in response to this compound, which is indicative of either PAR2 inhibition or MrgprC11/MRGPRX1 activation.
Materials:
-
Cells of interest (e.g., HEK293T expressing the receptor of interest, primary epithelial cells)
-
96-well black, clear-bottom tissue culture plates
-
Fluo-4 Direct Calcium Assay Kit or equivalent calcium-sensitive dye
-
This compound stock solution
-
PAR2 agonist (e.g., Trypsin, AC264613) (for antagonism studies)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight under standard conditions (37°C, 5% CO2).
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: After dye loading, wash the cells with assay buffer. Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition:
-
For Antagonism Studies: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes). Then, inject the PAR2 agonist and immediately begin recording the fluorescence signal.
-
For Agonism Studies: Directly inject various concentrations of this compound and immediately begin recording the fluorescence signal.
-
-
Data Acquisition: Record the fluorescence intensity over time. The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. For antagonism studies, calculate the inhibition of the agonist response by this compound.
Cytotoxicity Assay
It is essential to determine if the observed effects of this compound are due to its specific receptor interactions or a general cytotoxic effect.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution
-
MTT, XTT, or LDH-based cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cytokine Release Assay
This assay is useful for investigating the effect of this compound on inflammatory responses.
Materials:
-
Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or other cytokine-producing cells
-
24- or 48-well tissue culture plates
-
This compound stock solution
-
Stimulus for cytokine release (e.g., lipopolysaccharide - LPS, phytohemagglutinin - PHA)
-
ELISA or multiplex immunoassay kit for the cytokine(s) of interest (e.g., IL-6, IL-8, TNF-α)
Protocol:
-
Cell Seeding: Seed the cells in a culture plate at the desired density.
-
Treatment: Pre-incubate the cells with this compound for a specific period before adding the stimulus.
-
Stimulation: Add the stimulus to induce cytokine production and incubate for the appropriate time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine(s) in the supernatant using an appropriate immunoassay.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the control groups.
Mandatory Visualizations
Signaling Pathways
Caption: Dual signaling roles of this compound.
Experimental Workflow
Caption: Workflow for a calcium mobilization assay.
References
- 1. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a synthetic peptide that functions as a selective antagonist for the Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cellular signaling. As an antagonist, this compound blocks the activation of PAR2, making it a valuable tool for studying the receptor's role in these pathways and for potential therapeutic development. This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound, including its chemical properties, solubility, and recommended storage conditions.
Table 1: Chemical Properties of this compound
| Property | Value |
| Sequence | Phe-Ser-Leu-Leu-Arg-Tyr-NH2 |
| Molecular Weight | 796.96 g/mol (or 910.98 g/mol for the TFA salt) |
| Formula | C39H60N10O8 |
| Appearance | White to off-white solid/powder |
| Purity | ≥95% |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[1] |
| Water | 1.43 mg/mL[2] | Ultrasonic assistance may be required.[2] |
| Water | Soluble to 1 mg/ml |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture and light.[1] |
| -20°C | 1 year | Sealed, away from moisture and light.[1] | |
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), suitable for long-term storage and subsequent dilution for various in vitro and in vivo applications.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO), freshly opened
-
Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mg/mL).
-
Reconstitution: Aseptically add the calculated volume of fresh DMSO to the vial of this compound.
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare a working solution for use in in vitro cell culture experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Appropriate sterile cell culture medium or buffer (e.g., DMEM, PBS)
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or buffer to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Application: Add the prepared working solution to your cell cultures as required by your experimental design. For example, in studies investigating the effect of this compound on intracellular calcium mobilization, cells can be exposed to a final concentration of 0.5 µM.[3]
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol provides an example of how to prepare this compound for in vivo administration, based on a formulation used in a published study.[2]
Materials:
-
This compound stock solution in DMSO (25.0 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and syringes
Procedure:
-
Preparation of Saline: Dissolve 0.9 g of sodium chloride in 100 mL of sterile distilled water to prepare a 0.9% saline solution.
-
Formulation (for a 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.
-
-
Administration: The resulting formulation will have a this compound concentration of 2.5 mg/mL. This solution should be prepared fresh before use and administered according to the specific experimental protocol.
Visualizations
PAR2 Signaling Pathway and Inhibition by this compound
Protease-Activated Receptor 2 (PAR2) is typically activated by the proteolytic cleavage of its extracellular N-terminus by proteases such as trypsin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. These pathways often involve the activation of G-proteins, leading to downstream effects such as the release of intracellular calcium and the activation of MAPK pathways, ultimately influencing processes like inflammation and pain signaling. This compound acts as an antagonist by blocking this activation.
Caption: Inhibition of the PAR2 signaling pathway by this compound.
Experimental Workflow: Dissolution and Storage of this compound
The following diagram illustrates the general workflow for the proper handling of this compound, from receiving the lyophilized product to preparing it for experimental use.
Caption: Workflow for this compound dissolution and storage.
References
Application Notes and Protocols for Fsllry-NH2 Stability in DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a synthetic peptide that acts as a potent antagonist for the Protease-Activated Receptor 2 (PAR2). It is a valuable tool in studying the physiological and pathological roles of PAR2 in inflammation, pain, and other cellular processes. However, a recent study has revealed that this compound can also function as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, inducing itch-related behaviors.[1] This dual activity necessitates a thorough understanding of its stability and handling to ensure reproducible and accurate experimental outcomes.
These application notes provide a comprehensive overview of the stability of this compound in Dimethyl Sulfoxide (DMSO) and other commonly used solvents. It includes recommended storage conditions, protocols for assessing stability, and a detailed description of its known signaling pathways.
Solubility and Recommended Storage
Proper storage of this compound is critical to maintain its biological activity and prevent degradation. Commercial suppliers provide general guidelines for solubility and storage.
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL | Use fresh, high-quality DMSO to avoid moisture absorption which can reduce solubility. |
| Water | 1 mg/mL |
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store desiccated. |
| Lyophilized Powder | -80°C | Up to 3 years | Store desiccated for optimal long-term stability. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Important Consideration: Several suppliers note that solutions of this compound are unstable and recommend preparing them fresh for optimal results. The stability of peptides in solution is influenced by factors such as pH, temperature, and the presence of proteases. For peptides with a C-terminal amide, like this compound, degradation can occur via hydrolysis.
Signaling Pathways of this compound
This compound exhibits a dual functionality, acting as an antagonist at PAR2 and an agonist at MrgprC11/MRGPRX1.
As a PAR2 antagonist , this compound blocks the signaling cascade initiated by proteases like trypsin. PAR2 activation typically leads to the mobilization of intracellular calcium and the activation of MAPK/PI3K pathways, contributing to inflammatory responses. By inhibiting PAR2, this compound can attenuate these effects.[2]
Conversely, as an agonist for MrgprC11 and its human ortholog MRGPRX1 , this compound initiates a distinct signaling pathway.[1] This activation leads to the stimulation of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium, and leading to an overall increase in intracellular calcium levels. This signaling cascade is associated with the sensation of itch.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 797 g/mol . For 1 mg of peptide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)
-
Volume (µL) = (0.001 g / 797 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 125.5 µL
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein binding microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of this compound Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for a stability-indicating RP-HPLC method to monitor the degradation of this compound over time. This method should be optimized for your specific instrumentation and requirements.
Objective: To quantify the percentage of intact this compound remaining in a solution under defined storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 column suitable for peptide separations (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size)
-
Temperature-controlled autosampler and column compartment
Procedure:
1. Sample Preparation and Incubation: a. Dilute the this compound stock solution to a working concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, water, or a relevant buffer). b. Prepare multiple identical aliquots for analysis at different time points. c. Store the aliquots under the desired stability testing conditions (e.g., 4°C, room temperature, 37°C).
2. HPLC Method: a. Mobile Phase A: 0.1% TFA in HPLC-grade water b. Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile c. Flow Rate: 1.0 mL/min d. Column Temperature: 35-40°C e. Detection Wavelength: 214 nm or 280 nm f. Injection Volume: 10-20 µL g. Gradient:
- 0-5 min: 5% B
- 5-35 min: Linear gradient from 5% to 65% B
- 35-40 min: Linear gradient from 65% to 95% B
- 40-45 min: 95% B (column wash)
- 45-50 min: Linear gradient from 95% to 5% B
- 50-60 min: 5% B (re-equilibration)
3. Data Analysis: a. At each time point (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from storage and inject it onto the HPLC system. b. The peak corresponding to the intact this compound should be identified based on its retention time from the initial (T=0) injection. c. Integrate the peak area of the intact this compound and any new peaks that appear, which may represent degradation products. d. Calculate the percentage of remaining this compound at each time point relative to the initial peak area at T=0.
- % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
4. Identification of Degradation Products (Optional): a. Fractions corresponding to the degradation product peaks can be collected and further analyzed by mass spectrometry (e.g., LC-MS/MS) to identify their structures. Common peptide degradation pathways include hydrolysis, oxidation, and deamidation.
Conclusion
This compound is a valuable research tool with dual activity that requires careful handling and storage to ensure experimental reproducibility. While soluble in DMSO, its stability in solution is a concern, and fresh preparations are recommended. The provided protocols offer a starting point for the preparation and stability assessment of this compound solutions. Researchers should validate these methods within their own laboratory settings to ensure accurate and reliable results. Further studies are warranted to generate quantitative data on the degradation kinetics of this compound in various solvents and under different storage conditions.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Fsllry-NH2 in Asthma Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Fsllry-NH2, a selective peptide antagonist of Protease-Activated Receptor 2 (PAR-2), in preclinical asthma research models. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of PAR-2 inhibition in allergic airway inflammation.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor, is widely expressed in the respiratory tract on various cells including epithelial cells, smooth muscle cells, and eosinophils.[1] Activation of PAR-2 by endogenous proteases (e.g., mast cell tryptase) or exogenous allergens with proteolytic activity contributes to the pathogenesis of asthma by triggering pro-inflammatory signaling pathways.[2][3] this compound acts as a competitive antagonist to PAR-2, thereby inhibiting its activation and downstream inflammatory signaling.
Mechanism of Action
This compound is a synthetic peptide that selectively blocks the activation of PAR-2. In the context of asthma, environmental triggers such as allergens can possess proteolytic activity, leading to the cleavage and activation of PAR-2 on airway epithelial and immune cells.[2] This activation initiates a signaling cascade that results in the release of pro-inflammatory mediators. This compound prevents this activation, thereby mitigating the inflammatory response.
A key mechanism of PAR-2-mediated cellular activation is the mobilization of intracellular calcium ([Ca²⁺]i). Studies have shown that the PAR-2 agonist AC264613 significantly increases intracellular calcium levels in human bronchial/tracheal epithelial cells, bronchial smooth muscle cells, and eosinophils.[1][4] Conversely, the PAR-2 antagonist this compound has been demonstrated to significantly decrease these elevated intracellular calcium levels, in some cases to undetectable levels (p < 0.01).[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Intracellular Calcium Mobilization
| Cell Type | Agonist | Antagonist | Agonist Concentration (mM) | Antagonist Concentration (mM) | Effect on Intracellular Calcium Mobilization | Significance | Reference |
| Human Bronchial/Tracheal Epithelial Cells | AC264613 | This compound | 10 | 0.5 | Significant decrease to undetectable levels | P = 0.01 | [1] |
| Human Small Airway Epithelial Cells | AC264613 | This compound | 10 | 0.5 | Significant decrease | P = 0.0024 | [1] |
| Human Bronchial Smooth Muscle Cells | AC264613 | This compound | 10 | 0.5 | Significant decrease | P = 0.0001 | [1] |
| Asthmatic Human Bronchial Smooth Muscle Cells | AC264613 | This compound | 10 | 0.5 | Significant decrease | P = 0.01 | [1] |
| Eosinophils (from asthmatic participants) | AC264613 | This compound | 10 | 0.5 | No significant change with antagonist alone | P = 0.99 | [1] |
Note: While the referenced study demonstrated a significant inhibitory effect of this compound, specific quantitative data on the percentage of inhibition or mean fluorescence intensity were not provided.
Table 2: Expected In Vivo Effects of PAR-2 Antagonism in an Ovalbumin (OVA)-Induced Mouse Model of Asthma
| Parameter | Expected Outcome with this compound Treatment | Method of Measurement |
| Airway Hyperresponsiveness (AHR) | Reduction in AHR to methacholine (B1211447) challenge | Whole-body plethysmography (Penh) or invasive measurement of airway resistance. |
| Bronchoalveolar Lavage Fluid (BALF) - Total Cell Count | Decrease in total inflammatory cell infiltration | Hemocytometer counting. |
| BALF - Differential Cell Count (Eosinophils, Neutrophils, Lymphocytes) | Significant reduction in eosinophil numbers | Cytospin and differential staining (e.g., Wright-Giemsa). |
| Lung Histology | Reduced peribronchial and perivascular inflammation, decreased goblet cell hyperplasia | H&E and PAS staining of lung tissue sections. |
| Th2 Cytokine Levels (IL-4, IL-5, IL-13) in BALF | Decreased levels of Th2 cytokines | ELISA or multiplex bead assay. |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound (Tocris, R&D Systems, or other reputable supplier)
-
Vehicle for this compound (e.g., sterile saline)
-
Methacholine chloride (Sigma-Aldrich)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Nebulizer and exposure chamber
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
Administer the control group with an i.p. injection of alum in saline only.
-
-
Drug Administration:
-
Starting from day 13, administer this compound or vehicle to the respective treatment groups. The optimal dose and route of administration (e.g., intraperitoneal, intranasal, or aerosol) should be determined in preliminary dose-ranging studies. A suggested starting point for in vivo studies could be based on effective doses of similar peptide antagonists.
-
Continue daily administration until the end of the challenge period.
-
-
Airway Challenge:
-
On days 14, 15, and 16, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes using an ultrasonic nebulizer in a whole-body exposure chamber.
-
Challenge the control group with saline aerosol only.
-
-
Assessment of Airway Hyperresponsiveness (AHR) (Day 17):
-
24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
AHR can be assessed non-invasively using a whole-body plethysmograph to measure the enhanced pause (Penh), or invasively by measuring lung resistance and compliance in anesthetized, tracheostomized, and mechanically ventilated mice.
-
-
Bronchoalveolar Lavage (BAL) and Tissue Collection (Day 17):
-
Immediately after AHR measurement, euthanize the mice.
-
Perform bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula.
-
Centrifuge the BAL fluid (BALF) to pellet the cells. Use the supernatant for cytokine analysis (ELISA) and the cell pellet for total and differential cell counts.
-
Perfuse the lungs with saline and harvest for histological analysis (fix in 10% neutral buffered formalin).
-
Protocol 2: In Vitro Intracellular Calcium Mobilization Assay
This protocol details the measurement of this compound's ability to inhibit PAR-2 agonist-induced intracellular calcium flux in relevant cell types.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B) or primary human eosinophils.
-
Cell culture medium and supplements.
-
PAR-2 agonist (e.g., AC264613 or Trypsin).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Assay Protocol:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Inject the PAR-2 antagonist, this compound, at various concentrations and incubate for a predetermined time (e.g., 10-20 minutes).
-
Following incubation, inject the PAR-2 agonist (e.g., AC264613) and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist-only control (100% activation).
-
Plot the normalized response against the concentration of this compound to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: PAR-2 signaling pathway in airway inflammation and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in a mouse model of asthma.
Caption: Logical relationship of this compound's action in mitigating asthma pathology.
References
- 1. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity [frontiersin.org]
- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fsllry-NH2 in the Study of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a significant modulator of intestinal inflammation.[1] PAR2 is activated by the proteolytic cleavage of its N-terminal domain by proteases such as trypsin and mast cell tryptase, which are often upregulated in the inflamed gut.[1][2] This activation triggers intracellular signaling cascades that can influence inflammation, intestinal permeability, and tissue remodeling.[3][4][5]
Fsllry-NH2 is a selective peptide antagonist of PAR2.[6] By blocking the activation of PAR2, this compound serves as a valuable research tool to investigate the role of this receptor in the pathogenesis of IBD and to explore the therapeutic potential of PAR2 inhibition. These application notes provide an overview of the role of PAR2 in IBD and detailed protocols for utilizing this compound in preclinical IBD models.
While direct studies of this compound in IBD models are limited, research on other PAR2 antagonists, such as GB88, has demonstrated the potential of this therapeutic strategy.[7][8]
PAR2 Signaling in Intestinal Inflammation
Activation of PAR2 on various cell types in the gut, including epithelial cells, immune cells, and neurons, can initiate multiple downstream signaling pathways. This can lead to the production of pro-inflammatory cytokines, increased leukocyte recruitment, and alterations in epithelial barrier function.[1][5] However, some studies also suggest a protective role for PAR2 in tissue repair and regeneration, highlighting the complexity of its function in the gut.[3]
Caption: PAR2 signaling pathway in intestinal inflammation.
Data Presentation: Efficacy of PAR2 Antagonism in Experimental Colitis
The following tables summarize the quantitative data from a study using the PAR2 antagonist GB88 in a rat model of TNBS-induced colitis.[7][8] This data is representative of the potential effects that could be investigated using this compound.
Table 1: Effect of PAR2 Antagonist GB88 on Macroscopic and Microscopic Colitis Parameters
| Treatment Group | Mortality (%) | Colon Obstruction (%) | Ulceration Score (0-5) | Colon Wall Thickness (mm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | 0 | 0 | 0.2 ± 0.1 | 0.8 ± 0.1 | 5 ± 2 |
| TNBS-Control | 40 | 60 | 4.1 ± 0.3 | 2.5 ± 0.2 | 55 ± 8 |
| TNBS + GB88 (10 mg/kg/day, p.o.) | 10 | 15 | 1.5 ± 0.2 | 1.2 ± 0.1 | 20 ± 5* |
| TNBS + Sulfasalazine (100 mg/kg/day, p.o.) | 25 | 30 | 2.8 ± 0.4 | 1.8 ± 0.2 | 35 ± 6 |
*p < 0.05 compared to TNBS-Control. Data are presented as mean ± SEM.
Table 2: Effect of PAR2 Antagonist GB88 on Pro-inflammatory Cytokine mRNA Expression in Colonic Tissue
| Treatment Group | TNF-α (relative expression) | IL-1β (relative expression) | IL-6 (relative expression) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| TNBS-Control | 8.5 ± 1.2 | 10.2 ± 1.5 | 12.1 ± 1.8 |
| TNBS + GB88 (10 mg/kg/day, p.o.) | 3.2 ± 0.5 | 4.1 ± 0.6 | 4.8 ± 0.7* |
*p < 0.05 compared to TNBS-Control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for inducing experimental colitis and assessing the efficacy of this compound.
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to induce acute and chronic colitis that mimics aspects of human ulcerative colitis.
Materials:
-
This compound
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
C57BL/6 mice (6-8 weeks old)
-
Sterile, distilled water
-
Vehicle for this compound (e.g., sterile saline or PBS)
Protocol:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Acute Colitis:
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
A control group should receive regular sterile drinking water.
-
-
This compound Administration:
-
Based on studies with other PAR2 antagonists and in vivo studies with this compound in other models, a starting dose of 1-10 mg/kg can be considered.[7][9] The optimal dose should be determined empirically.
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound daily via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage (p.o.), starting from day 0 of DSS administration.
-
A vehicle control group receiving DSS and the vehicle alone should be included.
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of fecal blood daily for each mouse to calculate a Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
At the end of the treatment period (e.g., day 7), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and cytokine analysis (e.g., qPCR or ELISA).
-
References
- 1. Protease-Activated Receptors in the Intestine: Focus on Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 signaling modulates susceptibility of colonic epithelium to injury through stabilization of YAP in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Improves Neurological Outcome After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays Using Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a versatile synthetic peptide with a dual role in modulating intracellular calcium signaling. It is recognized primarily as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in inflammation and pain.[1] However, recent studies have revealed that this compound also functions as an agonist for Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, triggering a robust increase in intracellular calcium.[1][2] This dual functionality makes this compound a valuable tool for investigating the distinct signaling pathways of these receptors and for screening potential therapeutic compounds.
These application notes provide detailed protocols for utilizing this compound in calcium imaging assays to characterize its antagonist activity on PAR2 and its agonist activity on MrgprC11/MRGPRX1.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data for this compound in calcium imaging assays.
| Parameter | Receptor | Cell Line | Value | Assay Conditions | Reference |
| IC50 | PAR2 | KNRK cells | 50 µM | Inhibition of trypsin-mediated PAR2 activation | [3] |
| Agonist | MrgprC11 | HEK293T | Dose-dependent activation | Calcium imaging following application of various concentrations of this compound | [1][2] |
| Agonist | MRGPRX1 | HEK293T | Moderate activation | Calcium imaging | [1][2] |
Note: The IC50 value for PAR2 antagonism was determined through the inhibition of trypsin-mediated activation.[3] The agonist activity on MrgprC11 was observed to be specific and dose-dependent.[1][2]
Signaling Pathways
The activation of both PAR2 and MrgprC11/MRGPRX1 by their respective ligands initiates a signaling cascade that results in the mobilization of intracellular calcium. Below are diagrams illustrating these pathways.
Experimental Protocols
The following protocols are designed for studying the effects of this compound on intracellular calcium levels in cultured cells, such as HEK293T cells. These can be adapted for other cell types and experimental setups.
Protocol 1: Characterizing this compound as a PAR2 Antagonist
This protocol outlines the steps to measure the inhibitory effect of this compound on PAR2 activation.
Materials:
-
HEK293T cells stably expressing human PAR2
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable imaging buffer
-
This compound stock solution
-
PAR2 agonist (e.g., Trypsin or SLIGRL-NH2) stock solution
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Culture: Seed HEK293T-PAR2 cells onto glass-bottom dishes or multi-well plates suitable for imaging and culture until they reach 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in HBS to achieve the desired final concentrations.
-
Replace the HBS with the this compound solutions and incubate for 10-20 minutes.
-
-
PAR2 Activation and Imaging:
-
Place the dish or plate on the imaging setup.
-
Begin recording baseline fluorescence.
-
Add the PAR2 agonist (e.g., Trypsin or SLIGRL-NH2) to the wells.
-
Continue recording the fluorescence signal for a sufficient duration to capture the full calcium response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each condition.
-
Normalize the responses to a control (agonist alone).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Characterizing this compound as a MrgprC11/MRGPRX1 Agonist
This protocol is designed to measure the agonistic activity of this compound on MrgprC11 or MRGPRX1.
Materials:
-
HEK293T cells transiently or stably expressing mouse MrgprC11 or human MRGPRX1
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Culture and Transfection (if applicable):
-
Seed HEK293T cells as described in Protocol 1.
-
If using transient expression, transfect the cells with a plasmid encoding MrgprC11 or MRGPRX1 24 hours after seeding.
-
-
Dye Loading: Follow the same dye loading procedure as described in Protocol 1.
-
This compound Stimulation and Imaging:
-
Place the dish or plate on the imaging setup.
-
Begin recording baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Continue recording the fluorescence signal to capture the calcium response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each concentration of this compound.
-
Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
By following these application notes and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the complex signaling pathways of PAR2 and MrgprC11/MRGPRX1, and to facilitate the discovery of novel therapeutics targeting these receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fsllry-NH2 Dosage for In Vivo Experiments: A Technical Support Center
Welcome to the technical support center for Fsllry-NH2, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experiments with this selective Protease-Activated Receptor 2 (PAR2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] It functions by inhibiting the activation of PAR2, a G protein-coupled receptor involved in various physiological and pathophysiological processes, including inflammation, pain, and metabolism.[1][3] The inhibitory concentration (IC50) of this compound for PAR2 has been determined to be 50 µM in PAR2-expressing KNRK cells.[1]
Q2: What is the known off-target activity of this compound that I should be aware of?
A2: A significant off-target effect of this compound is the activation of Mas-related G protein-coupled receptor C11 (MrgprC11) in mice.[4][5] This activation can lead to scratching behaviors, an important consideration when interpreting your experimental results, especially in studies related to pain or inflammation where such behavior could be a confounding factor.[4][5]
Q3: How should I prepare this compound for in vivo administration?
A3: The preparation of this compound for in vivo use is critical for obtaining reliable and reproducible results. Due to its peptidic nature, solutions are often unstable and should be prepared fresh for each experiment.[6] For solubilization, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][7] It is recommended to first dissolve the peptide in a small amount of DMSO and then sequentially add the other components, ensuring the solution is clear at each step.[7] Heating or sonication can be used to aid dissolution if precipitation occurs.[7]
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Once in solution, it is recommended to use it immediately.[1][6] If short-term storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Scratching Behavior in Mice | Off-target activation of MrgprC11 by this compound.[4][5] | - Be aware of this potential phenotype and consider it in your behavioral analysis.- Use appropriate control groups to differentiate between disease-related behaviors and this compound-induced scratching.- At present, there are no established methods to completely block this off-target effect while maintaining PAR2 antagonism. |
| Inconsistent or Lack of Efficacy | - Improper solution preparation: Peptide may not be fully dissolved or may have precipitated out of solution.- Degradation of the peptide: Solutions are unstable and should be prepared fresh.[6]- Incorrect dosage or administration route. | - Ensure the peptide is fully dissolved in the vehicle. Use sonication or gentle warming if necessary.[7]- Always prepare fresh solutions for each experiment.[6]- Carefully review and optimize the dosage and administration route based on the animal model and research question. Refer to the dosage table below for guidance. |
| Precipitation of this compound in Solution | - Poor solubility: The peptide may have limited solubility in the chosen vehicle.- Incorrect order of solvent addition. | - Follow the recommended vehicle formulation (e.g., DMSO, PEG300, Tween-80, Saline).[1][7]- Add solvents sequentially, ensuring the solution is clear before adding the next component.[7]- Gentle heating or sonication can be employed to aid dissolution.[7] |
Data Presentation: In Vivo Dosage Summary
The following table summarizes reported dosages of this compound used in various in vivo models. This information can serve as a starting point for your dose-optimization studies.
| Animal Model | Application | Dosage | Administration Route | Vehicle | Reference |
| Rat (Sprague-Dawley) | Asphyxial Cardiac Arrest | 50 µ g/rat | Intranasal | 20% Ethanol (B145695) | [7] |
| Mouse (ICR) | Taxol-induced Neuropathic Pain | Not specified | Not specified | Not specified | [2][3] |
| Mouse | Dermatophyte-associated Itch | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Detailed Protocol: Intranasal Administration of this compound in a Rat Model of Asphyxial Cardiac Arrest
This protocol is adapted from a study investigating the neuroprotective effects of this compound.[7]
1. Animal Model:
-
Adult male Sprague-Dawley rats are used in this model.
2. Preparation of this compound Solution:
-
Dissolve this compound in 20% ethanol to a final concentration that allows for the administration of 50 µg in a total volume of 30 µL.
-
Prepare the solution fresh on the day of the experiment.
3. Administration Procedure:
-
One hour following resuscitation from asphyxial cardiac arrest, anesthetize the rat with 2% isoflurane.
-
Place the animal in a supine position.
-
Administer a total volume of 30 µL of the this compound solution (or vehicle control) intranasally.
-
Deliver the solution by alternately applying 5 µL to each naris every 2 minutes over a 10-minute period.
4. Post-Administration Monitoring:
-
Monitor the animal for recovery from anesthesia and any adverse effects.
-
Proceed with neurological and histological assessments at the desired time points.
Mandatory Visualizations
Signaling Pathways
Below are diagrams illustrating the known signaling pathways of this compound.
Caption: this compound inhibits PAR2 activation and downstream signaling.
Caption: Off-target activation of MrgprC11 by this compound.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo experiment using this compound.
Caption: General workflow for this compound in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Fsllry-NH2 solubility issues and solutions.
Welcome to the technical support center for Fsllry-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this protease-activated receptor 2 (PAR2) antagonist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3][4] It is commonly used in research to inhibit PAR2 signaling, which is implicated in various physiological and pathophysiological processes, including inflammation and pain.[5][6] While it is known as a PAR2 antagonist, it has also been shown to activate the mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[5]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound can be challenging to dissolve. The recommended solvents are DMSO and water.[1][4][7][8][9] For higher concentrations, freshly opened, anhydrous DMSO is recommended as the peptide's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][3][7]
Q3: My this compound is not fully dissolving even in the recommended solvents. What can I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][7]
-
Gentle Heating: Gentle warming of the solution can help increase solubility.
-
Fresh Solvent: Ensure you are using a fresh, high-purity solvent. For DMSO, it is critical to use a newly opened bottle to avoid issues with absorbed moisture.[1][3][7]
-
pH Adjustment: The solubility of peptides can be pH-dependent. For aqueous solutions, a slight adjustment of the pH may improve solubility. However, the stability of the peptide at different pH values should be considered.
Q4: My this compound solution is precipitating after storage. How can I prevent this?
A4: Precipitation upon storage can be a significant issue. Here are some solutions:
-
Aliquot and Freeze: Once dissolved, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1] This minimizes freeze-thaw cycles which can degrade the peptide and cause precipitation.
-
Use Freshly Prepared Solutions: For many applications, especially in vivo studies, it is recommended to prepare the working solution fresh on the day of the experiment.[2][7]
-
Check Storage Recommendations: Always adhere to the storage conditions provided by the supplier. Generally, the powdered form is stable for longer periods when stored at -20°C or -80°C, protected from light and moisture.[1] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[1]
Q5: What is the recommended method for preparing this compound for in vivo studies?
A5: For in vivo experiments, a multi-component solvent system is often required to maintain solubility and biocompatibility. Here are a few example protocols:
-
Protocol 1: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Protocol 2: A solution with 10% DMSO and 90% (20% SBE-β-CD in Saline).[7]
-
Protocol 3: A formulation of 10% DMSO and 90% Corn Oil.[7]
It is crucial to add and mix each solvent sequentially to ensure proper dissolution.
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (125.48 mM) | Requires sonication. Use of fresh, non-hygroscopic DMSO is critical. | [1] |
| Water | 1 mg/mL | May require sonication. | [4][8][9] |
| Water (TFA salt) | 1.43 mg/mL (1.57 mM) | Requires sonication. | [7] |
Experimental Protocols
Protocol: Reconstitution of this compound in DMSO
-
Preparation: Bring the vial of this compound powder and a new, sealed bottle of anhydrous, high-purity DMSO to room temperature.
-
Solvent Addition: Using a sterile pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol: Preparation of an In Vivo Formulation (using Protocol 1)
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in fresh DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved, using sonication if necessary.
-
Sequential Addition: In a sterile tube, add the following solvents in order, ensuring the solution is mixed thoroughly after each addition: a. Add the required volume of the this compound DMSO stock solution. b. Add the calculated volume of PEG300 and mix until the solution is clear. c. Add the calculated volume of Tween-80 and mix thoroughly. d. Finally, add the required volume of saline to reach the final desired concentration and volume.
-
Final Mix: Gently vortex the final solution to ensure homogeneity.
-
Use Immediately: It is highly recommended to use this formulation immediately after preparation.[7]
Visualizing this compound's Signaling Pathway and Experimental Workflow
To aid in the conceptualization of this compound's mechanism and handling, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
Unexpected results with Fsllry-NH2 treatment.
print(google_search.search(queries=["Fsllry-NH2 off-target effects MrgprC11", "this compound biased antagonism", "PAR2 signaling pathways Gq Gi G12/13 beta-arrestin", "troubleshooting calcium mobilization assay with this compound", "this compound peptide stability and solubility", "this compound concentration for in vitro experiments"]))
[{"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The present study has revealed that FSLLRY is capable of triggering itch sensation through activation of MrgprC11. This finding highlights the importance of considering the unexpected activation of MRGPRs in future therapeutic approaches aimed at the inhibition of PAR2."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... The present study has revealed that FSLLRY is capable of triggering itch sensation through activation of MrgprC11. This finding highlights the ..."}, {"title": "Pathway-selective antagonism of proteinase activated receptor 2", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4507167/", "snippet": "GB88 is a biased antagonist of PAR2 that selectively inhibits PAR2/Gq/11/Ca2+/PKC signalling, leading to anti-inflammatory activity in vivo, while being an agonist in activating three other PAR2-activated pathways (cAMP, ERK, Rho) in human cells."}, {"title": "Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases", "link": "https://www.frontiersin.org/articles/10.3389/fimmu.2023.1293390/full", "snippet": "Activated PAR2 engages multiple G protein-dependent and \u03b2-arrestin-associated pathways. The G\u03b1 subunit and G\u03b2\u03b3 dimers separate from heterotrimeric G proteins. Different G\u03b1 subtypes include G\u03b1 s-regulated or G\u03b1i-mediated AMP, G\u03b1 12/13-dependent Rho-Kinase activity, and G\u03b1 q-mediated Ca 2 + release from the endoplasmic reticulum (23)."}, {"title": "Protease-Activated Receptor 2 Biased Signaling: A New Therapeutic Horizon?", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959950/", "snippet": "Mar 22, 2022 ... ... PAR2 can signal through G\u03b1q/11, G\u03b1i/o, G\u03b1s, G\u03b112/13, and \u03b2-arrestin pathways[1][2][3][4][5][6]. Biased signaling of PAR2 has been demonstrated for ..."}, {"title": "this compound | Protease-Activated Receptor Antagonists - R&D Systems", "link": "https://www.rndsystems.com/product/fsllry-nh2_4751", "snippet": "Solubility: Soluble to 1 mg/ml in water. Purity: \u226595%. Storage: Store at -20\u00b0C. CAS No: 245329-02-6. The technical data provided above is for guidance only."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https" ]
[{"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The present study has revealed that FSLLRY is capable of triggering itch sensation through activation of MrgprC11. This finding highlights the importance of considering the unexpected activation of MRGPRs in future therapeutic approaches aimed at the inhibition of PAR2."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... ... FSLLRY also moderately activated MRGPRX1. FSLLRY stimulates downstream pathways including G\u03b1q/11, phospholipase C, IP3 receptor, and TRPC ion ..."}, {"title": "Pathway-selective antagonism of proteinase activated receptor 2", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4507167/", "snippet": "GB88 is a biased antagonist of PAR2 that selectively inhibits PAR2/Gq/11/Ca2+/PKC signalling, leading to anti-inflammatory activity in vivo, while being an agonist in activating three other PAR2-activated pathways (cAMP, ERK, Rho) in human cells."}, {"title": "Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases", "link": "https://www.frontiersin.org/articles/10.3389/fimmu.2023.1293390/full", "snippet": "Activated PAR2 engages multiple G protein-dependent and \u03b2-arrestin-associated pathways. The G\u03b1 subunit and G\u03b2\u03b3 dimers separate from heterotrimeric G proteins. Different G\u03b1 subtypes include G\u03b1 s-regulated or G\u03b1i-mediated AMP, G\u03b1 12/13-dependent Rho-Kinase activity, and G\u03b1 q-mediated Ca 2 + release from the endoplasmic reticulum (23)."}, {"title": "Protease-Activated Receptor 2 Biased Signaling: A New Therapeutic Horizon?", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959950/", "snippet": "Mar 22, 2022 ... PAR2 can signal through G\u03b1q/11, G\u03b1i/o, G\u03b1s, G\u03b112/13, and \u03b2-arrestin pathways[1][2][3][4][5][6]. Biased signaling of PAR2 has been demonstrated for ..."}, {"title": "this compound | Protease-Activated Receptor Antagonists - R&D Systems", "link": "https://www.rndsystems.com/product/fsllry-nh2_4751", "snippet": "Solubility: Soluble to 1 mg/ml in water. Purity: \u226595%. Storage: Store at -20\u00b0C. CAS No: 245329-02-6. The technical data provided above is for guidance only."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In vitro. KNRK cells are incubated with 10 nM trypsin at 37\u00b0C for 10 to 60 min in the presence or absence of 200 \u03bcM this compound. The absorbance of the released resorufin, reflecting proteolytic activity, is measured using a Beckman DU 640B Spectrophotometer at 574 nm for assay of proteolytic activity of trypsin."}, {"title": "this compound | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2.html", "snippet": "Solvent & Solubility. In Vitro: DMSO : 100 mg/mL (125.48 mM; Need ultrasonic; Hygroscopic DMSO has a significant impact on the solubility of product, please use ..."}, {"title": "this compound - Selleck Chemicals", "link": "https://www.selleck.cn/products/fsllry-nh2.html", "snippet": "Storage (From the date of receipt), 3 years -20\u00b0C powder, Solutions are unstable. Prepare fresh or purchase small, pre-packaged sizes. Repackage upon receipt."}]
[{"title": "Pathway-selective antagonism of proteinase activated receptor 2", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4507167/", "snippet": "GB88 is a biased antagonist of PAR2 that selectively inhibits PAR2/Gq/11/Ca2+/PKC signalling, leading to anti-inflammatory activity in vivo, while being an agonist in activating three other PAR2-activated pathways (cAMP, ERK, Rho) in human cells."}, {"title": "Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases", "link": "https://www.frontiersin.org/articles/10.3389/fimmu.2023.1293390/full", "snippet": "Activated PAR2 engages multiple G protein-dependent and \u03b2-arrestin-associated pathways. The G\u03b1 subunit and G\u03b2\u03b3 dimers separate from heterotrimeric G proteins. Different G\u03b1 subtypes include G\u03b1 s-regulated or G\u03b1i-mediated AMP, G\u03b1 12/13-dependent Rho-Kinase activity, and G\u03b1 q-mediated Ca 2 + release from the endoplasmic reticulum (23)."}, {"title": "Protease-Activated Receptor 2 Biased Signaling: A New Therapeutic Horizon?", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959950/", "snippet": "Mar 22, 2022 ... PAR2 can signal through G\u03b1q/11, G\u03b1i/o, G\u03b1s, G\u03b112/13, and \u03b2-arrestin pathways[1][2][3][4][5][6]. Biased signaling of PAR2 has been demonstrated for ..."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The present study has revealed that FSLLRY is capable of triggering itch sensation through activation of MrgprC11. This finding highlights the importance of considering the unexpected activation of MRGPRs in future therapeutic approaches aimed at the inhibition of PAR2."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... FSLLRY stimulates downstream pathways including G\u03b1q/11, phospholipase C, IP3 receptor, and TRPC ion channels to evoke an increase in the ..."}, {"title": "PAR2-mediated signal transduction. PAR2 is activated by several serine... | Download Scientific Diagram", "link": "https://www.researchgate.net/figure/PAR2-mediated-signal-transduction-PAR2-is-activated-by-several-serine-proteases-and_fig1_362240974", "snippet": "PAR2 is activated by several serine proteases and signal through G\u03b1 proteins (G\u03b1i, G\u03b112/13 and G\u03b1q) across different cell environments, as well as through G protein-independent proteins including \u03b2-arrestins. G\u03b1i can inhibit AC to regulate downstream cAMP, whereas G\u03b1s can activate cAMP; G\u03b112/13 can induce Rho-RhoGEFs to activate RhoA; G\u03b1q-phospholipase C-\u03b2 (PLC-\u03b2) can activate downstream IP3 or DAG, resulting in Ca\u00b2\u207a release and PKC activation; \u03b2-arrestin can activate ERK1/2 signaling pathway."}, {"title": "Protease-activated receptor 2 signaling in inflammation", "link": "https://pubmed.ncbi.nlm.nih.gov/21971685/", "snippet": "Protease-activated receptors (PARs) are G protein-coupled receptors that are activated by proteolytical cleavage of the amino-terminus and thereby act as sensors for extracellular proteases. ... While coagulation proteases activate PARs to regulate hemostasis, thrombosis, and cardiovascular function, PAR2 is also activated in extravascular locations by a broad array of serine proteases, including trypsin, tissue kallikreins, coagulation factors VIIa and Xa, mast cell tryptase, and transmembrane serine proteases."}, {"title": "PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904712/", "snippet": "Like with other class A GPCR, PAR2 activation is coupled to intracellular signaling principally by the G\u03b1-proteins, Gq/11, G12/13 and Gi/o at the cytoplasmic/membrane interface. Signaling events include elevations of intracellular Ca2+, activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK)-1/2 which induce production of inflammatory cytokines (Gq/11), inhibition of adenylyl cyclase activity (Gi/o) and activation of Rho associated kinase, ROCK, which mediates cytoskeletal rearrangements (G12/13) (Adams et al., 2011; Suen et al., 2012; Suen et al., 2014)."}]
[{"title": "Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7592030/", "snippet": "Oct 23, 2020 ... As surrogate of PAR-2 activation or inhibition we used intracellular calcium mobilization assay. We hypothesized that following exposure of the PAR-2 ..."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The calcium imaging technique was applied to determine the effect of FSLLRY in HEK293T cells expressing MrgprC11/MRGPRX1 or dorsal root ganglia (DRG) neurons."}, {"title": "Calcium Mobilization Assays", "link": "https://www.creative-biogene.com/services/calcium-mobilization-assays.html", "snippet": "Common Problems and Troubleshooting for Calcium Mobilization Assays. Problem. Possible Cause. Solution. High background fluorescence. Autofluorescence of compounds ..."}, {"title": "Calcium Mobilization Assay", "link": "https://www.biorbyt.com/services/calcium-mobilization-assay", "snippet": "Troubleshooting. Low signal-to-noise ratio. Possible causes: - Low dye loading concentration. - High background fluorescence. - Low receptor expression level"}, {"title": "Calcium Mobilization Assay | Calcium Flux Assay | GPCR Activation", "link": "https://www.raybiotech.com/calcium-mobilization-assay/", "snippet": "Calcium mobilization assays are widely used for monitoring calcium flux upon the activation of G protein-coupled receptors (GPCRs) and calcium channels."}, {"title": "Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy", "link": "https://pubmed.ncbi.nlm.nih.gov/33120803/", "snippet": "Oct 23, 2020 ... As surrogate of PAR-2 activation or inhibition we used intracellular calcium mobilization assay. We hypothesized that following exposure of the PAR-2 ..."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... The calcium imaging technique was applied to determine the effect of FSLLRY in HEK293T cells expressing MrgprC11/MRGPRX1 or dorsal root ..."}, {"title": "Calcium mobilization - Assay guidance manual - NCBI Bookshelf", "link": "https://www.ncbi.nlm.nih.gov/books/NBK133413/", "snippet": "A typical problem in homogeneous cellular assays that use fluorescent probes is interference from library compounds. The most common types of interference are ..."}, {"title": "Calcium Flux Assays", "link": "https://www.leicabiosystems.com/us/knowledge-pathway/calcium-flux-assays/", "snippet": "Troubleshooting Calcium Flux Assays. Problem, Cause, Solution. No response to agonist. Inactive agonist. Check agonist activity. Low receptor expression. Use a ..."}, {"title": "Differential inhibition by this compound (FSY-NH2) and LSIGRL-NH2 (LS-NH2) of trypsin- and peptide-activated proteinase-activated receptor-2 (PAR2)", "link": "https://www.researchgate.net/publication/11497931_Differential_inhibition_by_FSLLRY-NH2_FSY-NH2_and_LSIGRL-NH2_LS-NH2_of_trypsin-_and_peptide-activated_proteinase-activated_receptor-2_PAR2", "snippet": "The scale for time and calcium signal is shown to the right of tracing A. The results are representative of 3 or more separately conducted experiments with ..."}, {"title": "Calcium flux assays - BMG Labtech", "link": "https://www.bmglabtech.com/calcium-flux-assays/", "snippet": "Calcium flux assays are a common method to determine agonist and antagonist ... Troubleshooting your calcium flux assay. Problem, Possible cause, Suggestion. No ..."}, {"title": "Calcium Mobilization Assay", "link": "https://www.acrobiosystems.com/A1261-Calcium-Mobilization-Assay.html", "snippet": "Calcium mobilization assay is a common and widely used method to detect the activation of G-protein coupled receptors (GPCRs) and calcium channels."}]
[{"title": "this compound | Protease-Activated Receptor Antagonists - R&D Systems", "link": "https://www.rndsystems.com/product/fsllry-nh2_4751", "snippet": "Solubility: Soluble to 1 mg/ml in water. Purity: \u226595%. Storage: Store at -20\u00b0C. CAS No: 245329-02-6. The technical data provided above is for guidance only."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "Storage (From the date of receipt), 3 years -20\u00b0C powder, Storage of Stock Solutions Aliquot the stock solutions to avoid repeated freeze-thaw cycles, 1 year -80\u00b0C in solvent. 1 month -20\u00b0C in solvent."}, {"title": "this compound - Selleck Chemicals", "link": "https://www.selleck.cn/products/fsllry-nh2.html", "snippet": "Storage (From the date of receipt), 3 years -20\u00b0C powder, Solutions are unstable. Prepare fresh or purchase small, pre-packaged sizes. Repackage upon receipt."}, {"title": "this compound | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2.html", "snippet": "Storage. Sealed storage, away from moisture and light. Powder, -80\u00b0C, 2 years. -20\u00b0C, 1 year. *In solvent : -80\u00b0C, 6 months; -20\u00b0C, 1 month (sealed ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "DMSO : 100 mg/mL ( (109.77 mM) Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.) ... Taking the 1 mL working solution as an example, add 50 \u03bcL of ..."}, {"title": "this compound | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2.html", "snippet": "In Vitro: DMSO : 100 mg/mL (125.48 mM; Need ultrasonic; Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO)."}, {"title": "this compound TFA | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2_tfa.html", "snippet": "Storage method and period of stock solution: -80\u00b0C, 6 months; -20\u00b0C, 1 month (sealed storage, away from moisture). When stored at -80\u00b0C, please use it within ..."}, {"title": "this compound | PAR2 antagonist - Hello Bio", "link": "https://www.hellobio.com/products/fsllry-nh2.html", "snippet": "Storage instructions. Store at -20\u00b0C. Store under desiccating conditions. The product can be stored for up to 12 months. Solubility overview. Soluble in water ( ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In vitro. KNRK cells are incubated with 10 nM trypsin at 37\u00b0C for 10 to 60 min in the presence or absence of 200 \u03bcM this compound. The absorbance of the released ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In Vivo. Treatment with this compound significantly improves neurological outcome and reduces the number of degenerating hippocampal neurons after ACA (asphyxial CA)."}]
[{"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In vitro. KNRK cells are incubated with 10 nM trypsin at 37\u00b0C for 10 to 60 min in the presence or absence of 200 \u03bcM this compound. The absorbance of the released ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In Vivo. Treatment with this compound significantly improves neurological outcome and reduces the number of degenerating hippocampal neurons after ACA (asphyxial CA)."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The calcium imaging technique was applied to determine the effect of FSLLRY in HEK293T cells expressing MrgprC11/MRGPRX1 or dorsal root ganglia (DRG) neurons."}, {"title": "Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7592030/", "snippet": "Oct 23, 2020 ... ... PAR-2 antagonist significantly decreased the intracellular calcium levels of these lung primary down to undetectable levels (P = .01). Remarkably, ..."}, {"title": "this compound | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2.html", "snippet": "Treatment with this compound (50 \u03bcg per rat administered intranasally at 1 hour postresuscitation) significantly improves neurological outcome and reduces the ..."}, {"title": "Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy", "link": "https://www.researchgate.net/publication/344849312_Targeting_of_protease_activator_receptor-2_PAR-2_antagonist_FSLLRY-NH2_as_an_asthma_adjuvant_therapy", "snippet": "Oct 6, 2020 ... Once we established the best parameters, we measured the. intracellular calcium mobilization on the 3 human primary lung cells. (bronchial/tracheal ..."}, {"title": "this compound improves neurological outcome after cardiac arrest in rats", "link": "https://pubmed.ncbi.nlm.nih.gov/32020571/", "snippet": "Feb 5, 2020 ... This compound Improves Neurological Outcome After Cardiac Arrest in Rats ... Dosages, 50 \u03bcg. Administration, i.n. ... Share. Facebook Twitter. MyNCBI ..."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... Scratching behavior was also investigated in wild-type and PAR2 knockout mice after injecting FSLLRY."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.researchgate.net/publication/370894080_FSLLRY-NH2_a_protease-activated_receptor_2_PAR2_antagonist_activates_mas-related_G_protein-coupled_receptor_C11_MrgprC11_to_induce_scratching_behaviors_in_mice", "snippet": "Request a PDF | this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce ..."}, {"title": "Differential inhibition by this compound (FSY-NH2) and LSIGRL-NH2 (LS-NH2) of trypsin- and peptide-activated proteinase-activated receptor-2 (PAR2)", "link": "https://www.researchgate.net/publication/11497931_Differential_inhibition_by_FSLLRY-NH2_FSY-NH2_and_LSIGRL-NH2_LS-NH2_of_trypsin-_and_peptide-activated_proteinase-activated_receptor-2_PAR2", "snippet": "We have identified two peptides, this compound(FSY-NH2) and LSIGRL-NH2 (LS-NH2) that block the ability of trypsin to activate PAR2 either in PAR2-expressing ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "this compound TFA (FSY-NH2) is a selective protease-activated receptor 2 (PAR2) inhibitor with an ic50 of 50 \u03bcM in PAR2-KNRK cells. ... In vitro. This compound blocks ..."}, {"title": "this compound | PAR2 antagonist - Hello Bio", "link": "https://www.hellobio.com/products/fsllry-nh2.html", "snippet": "this compound is a selective PAR2 peptide antagonist."}]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound, a selective antagonist for Proteinase-Activated Receptor 2 (PAR2). This resource is intended for scientists and drug development professionals to address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a synthetic peptide that acts as a selective antagonist of Proteinase-Activated Receptor 2 (PAR2).[7][8] It is expected to inhibit the signaling pathways activated by PAR2 agonists, such as trypsin or activating peptides (e.g., SLIGRL-NH2). The primary role of this compound is to block PAR2-mediated cellular responses, which are often pro-inflammatory.[8][9]
Q2: I'm observing a cellular response after applying this compound, even without a PAR2 agonist. Why is this happening?
This could be due to an off-target effect. Recent studies have shown that this compound can directly activate Mas-related G protein-coupled Receptor C11 (MrgprC11) and, to a lesser extent, its human ortholog MRGPRX1.[1] This activation can lead to downstream signaling, such as an increase in intracellular calcium, independent of PAR2.[1] This is a critical consideration, especially in cell types expressing these receptors, like sensory neurons.[1]
Q3: My results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors:
-
Peptide Stability: this compound solutions can be unstable. It is recommended to prepare solutions fresh for each experiment or to use small, pre-packaged aliquots to avoid repeated freeze-thaw cycles.[10]
-
Solubility Issues: Ensure the peptide is fully dissolved. While soluble in water up to 1 mg/ml, using freshly opened, high-purity solvents like DMSO is recommended for preparing concentrated stock solutions to avoid issues with moisture.[2][7]
-
Biased Antagonism: this compound may act as a biased antagonist. This means it can block one signaling pathway (e.g., Gq-mediated calcium release) while simultaneously activating another (e.g., ERK or Rho activation).[6] The observed cellular outcome will depend on the dominant signaling pathways in your specific experimental system.
Q4: What is the recommended concentration range for this compound in in-vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the concentration of the PAR2 agonist being used. A common concentration for in-vitro studies is around 200 µM to inhibit trypsin-mediated PAR2 activation.[11] However, it's always best to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of PAR2 activation | Peptide Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot for single use. Store powder at -20°C or -80°C as recommended by the supplier.[2][7] |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the PAR2 agonist. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. | |
| Unexpected cellular activation | Off-Target Effects: The cell line used may express MrgprC11/MRGPRX1, which are activated by this compound.[1] | Use a cell line that does not express these receptors, or use an alternative PAR2 antagonist. Consider siRNA knockdown of the off-target receptor to confirm this effect. |
| Biased Antagonism: this compound might be inhibiting one PAR2 pathway while activating another.[6] | Measure multiple downstream signaling readouts (e.g., calcium mobilization, ERK phosphorylation, cAMP levels) to fully characterize the effect of this compound in your system. | |
| High background in assays | Peptide Aggregation: Improperly dissolved this compound can form aggregates that interfere with assays. | Ensure complete dissolution of the peptide. Sonication may be helpful for DMSO stock solutions.[2] |
| Variability between experiments | Inconsistent Peptide Handling: Differences in preparing and storing this compound solutions can lead to variability. | Standardize the protocol for peptide reconstitution and storage. Use fresh aliquots for each experiment. |
Experimental Protocols
Protocol 1: In-Vitro PAR2 Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on PAR2 activation in a cell-based assay.
-
Cell Culture: Plate PAR2-expressing cells (e.g., KNRK or HT-29 cells) in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Preparation of this compound: Reconstitute this compound powder in sterile water or DMSO to create a concentrated stock solution (e.g., 10 mM).[2] Further dilute in assay buffer to the desired working concentrations.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.[11]
-
PAR2 Activation: Add a PAR2 agonist (e.g., 10 nM trypsin) to the wells and incubate for the appropriate time to induce a response (e.g., 10-60 minutes).[11]
-
Measurement of Response: Measure the cellular response using a suitable assay. For example, if measuring intracellular calcium mobilization, use a fluorescent calcium indicator and measure the change in fluorescence.[3]
-
Data Analysis: Compare the response in cells treated with the PAR2 agonist alone to those pre-treated with this compound to determine the extent of inhibition.
Protocol 2: Peptide Solubility and Storage
-
Reconstitution:
-
Storage:
-
Store the lyophilized powder at -20°C or -80°C for long-term stability.[2][7]
-
Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Aqueous solutions are less stable and should be prepared fresh.[10]
-
Crucially, avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.
-
Visualizations
PAR2 Signaling Pathways
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways upon activation.[4][5][12] this compound is expected to antagonize these pathways, but can exhibit biased antagonism, selectively inhibiting some while not affecting or even activating others.[6]
Caption: Overview of major PAR2 signaling pathways.
Experimental Workflow for Testing this compound
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fsllry-NH2 Stability and Handling
<_>
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation of the PAR2 peptide antagonist, Fsllry-NH2, and best practices to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is a synthetic hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1][2][3][4] PAR2 is a G protein-coupled receptor involved in various physiological and pathophysiological processes, including inflammation, pain, and fibrosis.[1][2][4] The stability of this compound is paramount because degradation leads to a loss of active compound, resulting in reduced or inconsistent biological activity, which can compromise experimental reproducibility and data interpretation.[5][6]
Q2: What are the primary causes of this compound degradation?
Like most peptides, this compound is susceptible to both chemical and physical degradation.[6][7]
-
Chemical Degradation: This involves the breaking or formation of covalent bonds.[6] Key pathways include:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by extreme pH. Sequences with Aspartic Acid (Asp) are particularly susceptible.[6][7]
-
Oxidation: The side chains of certain amino acids, like Tyrosine (Tyr) in this compound, are prone to oxidation from exposure to atmospheric oxygen.[6]
-
Deamidation: The C-terminal amide group (-NH2) can be hydrolyzed, or residues like Asparagine (Asn) and Glutamine (Gln) (not present in this compound) can lose their side-chain amide group.[6][7]
-
-
Physical Degradation: This involves changes to the peptide's non-covalent structure.[6]
-
Enzymatic Degradation: In biological samples (e.g., cell culture with serum, in vivo studies), proteases can rapidly cleave the peptide, inactivating it. The C-terminal amidation of this compound offers some protection against certain proteases like carboxypeptidases.[8]
Figure 1. Overview of the main degradation pathways affecting this compound.
Troubleshooting Guide
Problem: I am observing diminished or inconsistent activity in my cell-based assays.
This is often due to enzymatic degradation by proteases present in the serum component of cell culture media.
| Possible Cause | Recommended Solution | Experimental Considerations |
| Protease activity in serum (e.g., FBS) | 1. Use Serum-Free Media: If your cell line permits, conduct the experiment in serum-free conditions. 2. Heat-Inactivate Serum: This denatures many complement proteins and some proteases. 3. Add a Protease Inhibitor Cocktail: Use a broad-spectrum cocktail to inhibit common proteases. | Check if cells remain viable and responsive in serum-free media. Note that heat inactivation may not eliminate all protease activity. Ensure the inhibitor cocktail solvent is compatible with your cells. |
| Adsorption to labware | Use low-protein-binding microcentrifuge tubes and pipette tips for preparing stock solutions and dilutions. | This minimizes the loss of peptide, which is especially critical when working at low concentrations. |
| Extended incubation times | Minimize the duration of the experiment where possible. If long incubations are necessary, consider replenishing the this compound-containing media. | Peptide stability decreases over time in aqueous solutions, especially at 37°C. |
Problem: My this compound stock solution seems to have lost potency.
Improper storage and handling are the most common reasons for the loss of activity in stock solutions.
| Possible Cause | Recommended Solution | Experimental Considerations |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of the stock solution immediately after reconstitution.[5][9] | This is the most critical step to preserve long-term stability. Avoid thawing and refreezing the entire stock. |
| Improper Storage Temperature | Store lyophilized powder at -20°C or -80°C.[5][10] Once reconstituted, store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[10][11] | Avoid using frost-free freezers, as their temperature cycles can degrade peptides.[5] |
| Incorrect Solvent/pH | Reconstitute in sterile, high-purity water or a recommended solvent like DMSO.[10] Avoid prolonged exposure to high pH (>8) solutions.[9] | For difficult-to-dissolve peptides, brief ultrasonication may be required.[10] Ensure the final concentration of the solvent (e.g., DMSO) is tolerated by your experimental system. |
| Oxidation | Minimize the exposure of stock solutions to air. Use tightly sealed vials.[9] | After thawing an aliquot, use it promptly. |
Experimental Protocols & Workflows
Protocol 1: Reconstitution and Aliquoting of this compound
This protocol outlines the best practices for preparing stable, ready-to-use stock solutions.
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound powder to ensure all contents are at the bottom.
-
Reconstitution:
-
Consult the manufacturer's datasheet for the recommended solvent (e.g., sterile water or DMSO).[10]
-
Slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. If solubility is an issue, brief ultrasonication may be necessary.[10]
-
-
Aliquoting:
-
Immediately after reconstitution, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
The volume per aliquot should be appropriate for a single experiment to avoid waste and freeze-thaw cycles.
-
-
Storage:
-
Label all aliquots clearly with the peptide name, concentration, and date.
-
Store the aliquots at -80°C for long-term stability (up to 6 months).[10]
-
Figure 2. Recommended workflow for reconstituting and storing this compound.
Protocol 2: Using this compound in Cell Culture
-
Thawing: Retrieve a single aliquot of this compound stock solution from the -80°C freezer and thaw it at room temperature or on ice.
-
Dilution: Prepare the final working concentration by diluting the stock solution in your experimental medium (e.g., serum-free cell culture media).
-
Application: Add the diluted this compound to your cells. Ensure even mixing by gently swirling the plate or dish.
-
Control Groups: Always include appropriate vehicle controls in your experiment. If the stock solution is in DMSO, the vehicle control medium should contain the same final concentration of DMSO.
-
Post-Use: Discard any unused portion of the thawed aliquot. Do not refreeze it.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage | Shelf Life (in solution) |
| Lyophilized Powder | 4°C (days to weeks) | -20°C or -80°C (1-2 years) [10] | N/A |
| Reconstituted Solution | 4°C (not recommended) | -20°C (≤1 month) [10][11] or -80°C (≤6 months) [10][11] | Up to 6 months at -80°C |
Table 2: Strategies to Enhance Peptide Stability in Experiments
| Strategy | Mechanism of Action | Application |
| C-terminal Amidation | Blocks degradation by exopeptidases (carboxypeptidases).[8] | This compound is already synthesized with this modification. |
| Use of D-Amino Acids | Resists cleavage by proteases that are specific for L-amino acids.[8][12][13] | Consider using or synthesizing a more stable analog with D-amino acids for in vivo studies. |
| Protease Inhibitors | Directly inhibit enzymes that would otherwise cleave the peptide. | Add to cell culture media containing serum or to buffers used with tissue homogenates. |
| Aliquotting | Prevents degradation from physical stress of repeated freeze-thaw cycles.[5][9] | Mandatory for all reconstituted peptide stocks. |
| pH Control | Minimizes acid- or base-catalyzed hydrolysis of peptide bonds.[7] | Use buffered solutions within a neutral pH range (6-8) for dilutions. |
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PAR2 antagonist | Hello Bio [hellobio.com]
- 4. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. realpeptides.co [realpeptides.co]
- 6. veeprho.com [veeprho.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability and Potential Degradation Pathways [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Fsllry-NH2 in Calcium Mobilization Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Fsllry-NH2 in calcium mobilization assays. This guide addresses common issues and provides detailed experimental protocols to ensure robust and reliable results.
Understanding this compound: A Dual-Activity Peptide
This compound is widely recognized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2). However, recent studies have revealed a surprising dual activity: this compound can also act as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog MRGPRX1, triggering calcium mobilization.[1] This unexpected agonism is a critical consideration in experimental design and data interpretation.
The peptide stimulates downstream signaling pathways involving Gαq/11, phospholipase C (PLC), and the IP3 receptor, leading to an increase in intracellular calcium levels.[1] This dual functionality necessitates careful experimental controls to distinguish between PAR2 antagonism and MrgprC11/MRGPRX1 agonism.
Quantitative Data Summary
For effective experimental design, it is crucial to consider the potency of this compound at its respective targets. The following table summarizes key quantitative data.
| Parameter | Receptor | Cell Line | Value |
| IC50 | PAR2 | KNRK cells | 50 µM[2] |
| Effective Antagonist Concentration | PAR2 | Primary Bronchial/Tracheal Epithelial Cells | 0.5 µM[3] |
| EC50 (related peptide SLIGRL) | MrgprC11 | CHO cells | ~10.1 µM[4] |
Note: The EC50 value for this compound on MrgprC11 has not been definitively reported in the reviewed literature. The provided EC50 for the related peptide SLIGRL suggests that micromolar concentrations may be required to elicit an agonistic effect.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved, the following diagrams illustrate the signaling pathways of this compound and a typical experimental workflow for a calcium mobilization assay.
Detailed Experimental Protocol
This protocol provides a general framework for assessing both the antagonistic and agonistic effects of this compound. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Cells expressing the target receptor(s) (e.g., PAR2, MrgprC11, or MRGPRX1)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
This compound stock solution (in DMSO or water)
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
Positive control (e.g., Ionomycin)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading buffer. For Fluo-4 AM, a typical final concentration is 2-5 µM in HBSS containing 0.02-0.04% Pluronic F-127 and 2.5 mM probenecid (optional).
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the dye loading buffer.
-
Wash the cells twice with 100 µL of HBSS (with probenecid, if used).
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the PAR2 agonist in HBSS at a concentration that is 2-4x the final desired concentration, depending on the injection volume of the plate reader.
-
-
Assay Measurement:
-
For Antagonist Mode:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions and incubate for a predetermined time (e.g., 5-15 minutes).
-
Inject the PAR2 agonist (at a concentration around its EC80) and immediately begin kinetic reading for 60-180 seconds.
-
-
For Agonist Mode:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions and immediately begin kinetic reading for 60-180 seconds.
-
-
-
Data Analysis:
-
Normalize the fluorescence response to the baseline.
-
Plot the peak fluorescence response against the log of the compound concentration.
-
Fit the data using a non-linear regression model to determine IC50 (for antagonism) or EC50 (for agonism) values.
-
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise when using this compound in calcium mobilization assays.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Fsllry-NH2 and MrgprC11 Interaction: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the activation of Mas-related G protein-coupled receptor C11 (MrgprC11) by the peptide Fsllry-NH2. This guide includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound activates MrgprC11?
A1: this compound, traditionally known as a Protease-Activated Receptor 2 (PAR2) antagonist, directly and specifically activates MrgprC11 in a dose-dependent manner.[1] Molecular docking analyses suggest that this compound interacts with the orthosteric binding pocket of MrgprC11.[1][2] This interaction initiates a downstream signaling cascade.
Q2: What is the signaling pathway initiated by this compound binding to MrgprC11?
A2: The activation of MrgprC11 by this compound stimulates a Gαq/11-dependent signaling pathway.[1][2] This leads to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This cascade results in a measurable increase in intracellular calcium levels, which can be further amplified by the opening of Transient Receptor Potential Cation (TRPC) ion channels.[1][2]
Q3: What is the physiological consequence of MrgprC11 activation by this compound?
A3: The activation of MrgprC11 by this compound has been shown to induce scratching behavior in mice, indicating its role in mediating the sensation of itch (pruritus).[1] This finding is significant as it reveals an "off-target" effect of a compound designed as a PAR2 antagonist and highlights the complexity of itch signaling pathways.
Q4: Is the activation of MrgprC11 by this compound specific?
A4: Studies have shown that this compound specifically activates MrgprC11 over other Mrgpr subtypes.[1] However, moderate activation of the human ortholog, MRGPRX1, has also been observed.[1][2]
Data Presentation
| Ligand | Receptor | Assay Type | Reported EC50 |
| SLIGRL-NH2 | MrgprC11 | Calcium Imaging | 10.1 µM[3] |
| This compound | MrgprC11 | Calcium Imaging | Dose-dependent activation observed[1] |
Experimental Protocols
In Vitro Calcium Imaging Assay
This protocol details the measurement of intracellular calcium mobilization in HEK293T cells transiently expressing MrgprC11 upon stimulation with this compound.
Materials:
-
HEK293T cells
-
MrgprC11 expression vector
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound peptide
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the MrgprC11 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Calcium Flux Measurement:
-
Prepare a stock solution of this compound and create a serial dilution to generate a dose-response curve.
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Use the automated injector to add different concentrations of this compound to the wells.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax).
-
Normalize the response to the maximum response observed or to a positive control (e.g., ATP).
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve.
-
In Vivo Scratching Behavior Assay
This protocol describes the methodology to assess itch-related scratching behavior in mice following intradermal injection of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound peptide
-
Sterile saline solution (0.9% NaCl)
-
Observation chambers
-
Video recording equipment
Methodology:
-
Acclimation:
-
House mice individually for at least one week before the experiment.
-
On the day of the experiment, acclimate the mice to the observation chambers for at least 30 minutes.
-
-
Injection:
-
Prepare a solution of this compound in sterile saline at the desired concentration.
-
Gently restrain the mouse and perform an intradermal injection of 50 µL of the this compound solution into the nape of the neck. A control group should receive an injection of saline only.
-
-
Observation and Recording:
-
Immediately after the injection, place the mouse back into the observation chamber.
-
Record the behavior of the mice for a period of 30-60 minutes using a video camera.
-
-
Data Analysis:
-
A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site, followed by the return of the paw to the floor.
-
Manually or using automated behavior analysis software, count the number of scratching bouts that occur in 5-minute intervals throughout the observation period.
-
Compare the total number of scratches between the this compound-treated group and the saline-treated control group.
-
Troubleshooting Guides
Calcium Imaging Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescence signal | 1. Poor dye loading. 2. Low receptor expression. 3. Inactive this compound peptide. | 1. Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used. 2. Verify transfection efficiency (e.g., with a GFP co-transfection). Increase DNA concentration or use a different transfection reagent. 3. Use a fresh stock of this compound. Confirm peptide activity with a positive control cell line if available. |
| High background fluorescence | 1. Incomplete removal of extracellular dye. 2. Cell death leading to dye leakage. | 1. Increase the number of washes after dye loading. 2. Check cell viability. Reduce dye concentration or incubation time if toxicity is suspected. |
| No response to this compound | 1. Non-functional receptor. 2. Issues with the signaling pathway in the cell line. | 1. Confirm the integrity of the MrgprC11 construct. 2. Use a known agonist for MrgprC11 (e.g., BAM8-22) as a positive control. Ensure the HEK293T cells have a functional Gαq pathway (usually endogenous). |
Scratching Behavior Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in scratching behavior | 1. Stress-induced grooming or scratching. 2. Improper injection technique. | 1. Ensure adequate acclimation of mice to the environment and handling. 2. Practice intradermal injections to ensure consistent delivery to the correct skin layer. |
| No significant difference between treated and control groups | 1. Ineffective dose of this compound. 2. Incorrect observation period. | 1. Perform a dose-response study to determine the optimal concentration of this compound. 2. Analyze the time course of scratching; the peak response may be early and transient. |
| Difficulty in distinguishing scratching from grooming | 1. Overlapping behavioral patterns. | 1. Clearly define the criteria for a scratching bout (hind paw movement to the target area). Use slow-motion video playback for accurate scoring. |
Visualizations
Caption: Signaling pathway of MrgprC11 activation by this compound.
Caption: Experimental workflow for studying this compound and MrgprC11.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Fsllry-NH2 batch to batch variability.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the synthetic peptide Fsllry-NH2.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our assays between different batches of this compound. What are the primary causes of this variability?
A1: Batch-to-batch variability in synthetic peptides like this compound is a common issue that can significantly impact experimental reproducibility.[1] The primary sources of this variability stem from inconsistencies in the manufacturing and quality control process. Several critical quality attributes (CQAs) must be monitored to ensure consistent performance.
The most common causes include:
-
Purity Variations: The percentage of the correct this compound sequence compared to synthesis-related impurities (e.g., truncated or deletion sequences) can differ between batches.[1][2]
-
Net Peptide Content (NPC): Lyophilized peptide powder is not 100% peptide; it also contains water and counter-ions (like Trifluoroacetic acid, TFA) from the purification process.[1] The NPC can vary, meaning you may be using a different amount of active peptide per milligram of powder from batch to batch.
-
Counter-ion Effects: Residual TFA from HPLC purification can interfere with cellular assays, sometimes causing cytotoxicity or inhibiting cell proliferation.[3]
-
Presence of Contaminants: Contaminants such as endotoxins can elicit unwanted biological responses, particularly in immunological or cell-based assays.[3]
-
Improper Handling and Storage: Peptides are sensitive to degradation from improper storage, repeated freeze-thaw cycles, and prolonged storage in solution.[3][4]
To mitigate these issues, always request a batch-specific Certificate of Analysis (CoA) and consider performing in-house validation.
Table 1: Critical Quality Attributes (CQAs) for this compound Batches
| Critical Quality Attribute | Analytical Method | Typical Specification | Rationale for Monitoring |
| Identity | Mass Spectrometry (MS) | Matches theoretical mass (e.g., ~797.0 Da for free base) | Confirms the correct peptide was synthesized. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% for in vitro use; ≥98% for in vivo use | Ensures observed effects are from the target peptide, not impurities.[1][5] |
| Net Peptide Content | Amino Acid Analysis (AAA) or Nitrogen Analysis | Typically 70-90% | Crucial for accurate dosing and preparing stock solutions of known concentration.[1] |
| Counter-ion Content | Ion Chromatography or NMR | Reported on CoA | High levels of certain counter-ions (e.g., TFA) can be cytotoxic.[3] |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | < 0.1 EU/µg | Prevents false positives in immune-related and cell-based assays.[3] |
| Water Content | Karl Fischer Titration | Typically <10% | Affects the net peptide content and stability. Peptides are often hygroscopic.[6] |
Q2: My new batch of this compound is causing unexpected cellular activation and an increase in intracellular calcium. I thought it was a PAR2 antagonist. What is happening?
A2: This is a critical observation and may not be due to a "bad batch" but rather to the peptide's known off-target activity. While this compound is well-documented as a selective Protease-Activated Receptor 2 (PAR2) antagonist, recent studies have revealed it can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[7]
-
As a PAR2 Antagonist: this compound blocks the signaling pathway activated by PAR2 agonists (like trypsin), which should lead to a decrease or blockade of intracellular calcium mobilization.[8][9]
-
As an MrgprC11/MRGPRX1 Agonist: this compound directly activates these receptors, stimulating a Gαq/11-mediated pathway that results in an increase in intracellular calcium.[7]
Therefore, if your experimental system expresses MrgprC11 or MRGPRX1 (commonly found in sensory neurons), you may observe an agonist effect (calcium increase) from this compound alone.[7] This dual pharmacology is essential to consider when interpreting your data.
Q3: The inhibitory potency of my this compound seems significantly lower with a new batch. How can I quantitatively troubleshoot this?
A3: A perceived drop in potency is almost always linked to a lower Net Peptide Content (NPC) or lower purity in the new batch. If you prepare solutions based on the dry weight of the powder, a batch with a lower NPC will result in a lower final molar concentration of the active peptide.
Troubleshooting Steps:
-
Compare the CoAs: Scrutinize the CoAs for both the old and new batches. Pay close attention to the HPLC purity and, if provided, the NPC.
-
Calculate Molar Concentration Correctly: Always use the NPC to calculate the amount of powder needed for your stock solution.
-
Formula: Mass to Weigh (mg) = [Desired Concentration (M) * Volume (L) * MW (g/mol) * 1000 mg/g] / [NPC (%) / 100]
-
-
Perform a Functional Validation: Re-run a dose-response curve in a validated functional assay (see protocol below) to determine the IC50 of the new batch and compare it to the old one.
Table 2: Example CoA Data Comparison and Dosing Calculation
| Parameter | Batch A (Old) | Batch B (New) |
| HPLC Purity | 98.5% | 96.2% |
| Net Peptide Content (NPC) | 85.0% | 72.0% |
| Molecular Weight (MW) | 797.0 g/mol | 797.0 g/mol |
| Weight for 1 mL of 10 mM Stock | (0.010.0017971000)/0.85 =9.38 mg | (0.010.0017971000)/0.72 =11.07 mg |
As shown, to achieve the same 10 mM concentration, you would need to weigh out significantly more powder from Batch B. Failing to account for this would lead to a lower effective concentration and perceived lower potency.[2]
Q4: I'm observing cytotoxicity and other non-specific effects in my cell-based assays. Could the this compound batch be the issue?
A4: Yes, this is a strong possibility. If you have ruled out other experimental errors, the cause often lies with contaminants in the peptide preparation that are not related to the peptide sequence itself.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid used during peptide cleavage and HPLC purification. Residual TFA remains as a counter-ion in the final product.[3] At certain concentrations, TFA can be cytotoxic or inhibit cell proliferation, confounding experimental results.[3][4] Check the CoA or with the manufacturer about the counter-ion. If possible, request peptides as an acetate (B1210297) or hydrochloride salt for sensitive cell-based assays.[10]
-
Endotoxins: These are lipopolysaccharides from gram-negative bacteria and can be introduced during synthesis or handling.[3] Even at very low concentrations, endotoxins can trigger potent inflammatory responses in immune cells (like macrophages) and other cell types, which can mask or alter the specific effects of this compound.[3] For any work involving immune cells or in vivo studies, it is critical to use endotoxin-tested or low-endotoxin batches.
Q5: What are the best practices for handling, dissolving, and storing this compound to ensure maximum consistency and stability?
A5: Proper handling is crucial for maintaining the integrity of the peptide across experiments. Peptides are susceptible to degradation if not handled correctly.[3]
Table 3: Recommended Solvents and Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | Store at -20°C or -80°C, protected from light.[5][11] | Prevents chemical degradation and oxidation over the long term. |
| Handling (Lyophilized) | Allow the vial to equilibrate to room temperature before opening. | Minimizes condensation of atmospheric moisture, as peptides can be hygroscopic.[6] |
| Aliquoting | Upon first reconstitution, aliquot the stock solution into single-use volumes and freeze. | Avoids repeated freeze-thaw cycles which can degrade the peptide.[4] |
| Solvents for Stock Solution | 1. Sterile Water (up to 1 mg/mL)[5]2. DMSO (up to 100 mg/mL)[8][11] | Use the solvent most compatible with your experimental system. DMSO is suitable for high concentrations but can be toxic to some cells. |
| Solution Preparation | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Solutions are often unstable.[12][13] | Peptide solutions, especially in aqueous buffers, have limited stability. |
| Storage (In Solution) | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[11][13] Avoid long-term storage in solution.[4] | Ensures stability of the reconstituted peptide. |
Troubleshooting Workflows and Protocols
Experimental Protocol: Functional Validation via Calcium Mobilization Assay
This assay can be used to functionally test a new batch of this compound for both its intended PAR2 antagonist activity and its potential off-target agonist activity. This protocol is based on methods described for studying PAR2 signaling.[9][14]
Objective: To determine the IC50 (as an antagonist) and EC50 (as an agonist) of a new this compound batch.
Materials:
-
HEK293T cells expressing human PAR2 (for antagonist assay).
-
HEK293T cells expressing human MRGPRX1 (for agonist assay).
-
Fluo-4 Direct™ Calcium Assay Kit or similar.
-
PAR2 agonist (e.g., Trypsin, AC264613).[9]
-
This compound (new and old batches, if available).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with injectors.
Methodology:
Part A: Testing for PAR2 Antagonist Activity
-
Cell Plating: Seed PAR2-expressing HEK293T cells in a 96-well plate and grow to ~90% confluency.
-
Dye Loading: Remove culture medium and add Fluo-4 dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Preparation of this compound: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer.
-
Pre-incubation: Add the different concentrations of this compound to the wells. Include a "no antagonist" control. Incubate for 15-30 minutes at 37°C.
-
Calcium Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence for ~20 seconds.
-
Agonist Injection: Inject a fixed concentration of a PAR2 agonist (e.g., Trypsin at its EC80) into the wells and continue reading fluorescence for an additional 90-120 seconds.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the "no antagonist" control. Plot the normalized response against the this compound concentration and fit a dose-response curve to determine the IC50.
Part B: Testing for MrgprC11/MRGPRX1 Agonist Activity
-
Cell Plating: Seed MRGPRX1-expressing HEK293T cells in a 96-well plate.
-
Dye Loading: Perform dye loading as described in Part A.
-
Preparation of this compound: Prepare a serial dilution of this compound as the primary agonist.
-
Calcium Measurement: Place the plate in the reader and measure baseline fluorescence.
-
This compound Injection: Inject the different concentrations of this compound into the wells and measure the fluorescence response for 90-120 seconds. Include a "vehicle only" control.
-
Data Analysis: Calculate the peak fluorescence response. Plot the response against the this compound concentration and fit a dose-response curve to determine the EC50, confirming its agonist activity at this off-target receptor.[7]
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. rndsystems.com [rndsystems.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Improving the efficacy of Fsllry-NH2 in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of Fsllry-NH2 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that primarily functions as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1][2][3] It is widely used in research to investigate the role of PAR2 in various physiological and pathological processes, including inflammation, pain, and asthma.[3][4][5]
2. I am observing an unexpected excitatory or off-target effect. What could be the cause?
While this compound is a known PAR2 antagonist, recent studies have revealed that it can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[6][7] This activation can lead to downstream signaling events such as intracellular calcium mobilization and may manifest as unexpected excitatory effects, such as scratching behavior in mice.[6][7] When designing experiments, it is crucial to consider this dual activity and use appropriate controls to dissect the observed effects.
3. My this compound solution is cloudy or has low solubility. How can I resolve this?
This compound has variable solubility depending on the solvent and the salt form (e.g., TFA or HCl salt). For in vitro experiments, it is often dissolved in DMSO, while for in vivo studies, more complex formulations may be required.[1][8] To improve solubility, consider the following:
-
Use fresh, high-quality solvents: DMSO is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1][8] Always use fresh, anhydrous DMSO.
-
Sonication: Gentle sonication can aid in the dissolution of the peptide.[8]
-
Appropriate solvent selection: Refer to the manufacturer's datasheet for recommended solvents and solubility information. Some suppliers indicate solubility in water up to 1 mg/ml.
-
Vehicle for in vivo studies: A common in vivo formulation involves a multi-step dissolution in a mixture of DMSO, PEG300, Tween80, and water.[1]
4. What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, proper storage is essential.
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years) or at -80°C for extended periods (up to 2 years).[1][8]
-
Stock Solutions: It is recommended to prepare fresh solutions for each experiment as solutions may be unstable.[9] If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][8]
5. What concentrations of this compound should I use in my experiments?
The optimal concentration of this compound will vary depending on the experimental system, cell type, and specific research question. Based on published studies, here are some general guidelines:
| Application | Concentration/Dosage | Cell Type/Model | Reference |
| In vitro PAR2 Inhibition (IC50) | 50 µM | PAR2-KNRK cells | [1] |
| In vitro Calcium Mobilization (Antagonist) | 0.5 µM | Human primary respiratory cells | [4][5] |
| In vivo Neurological Outcome | 50 µg per rat (intranasal) | Asphyxial Cardiac Arrest rat model | [1][2] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect on PAR2 activation. | 1. This compound Degradation: Improper storage or handling may lead to peptide degradation. 2. Suboptimal Concentration: The concentration used may be too low to effectively antagonize PAR2. 3. Off-target Effects: The observed response may be mediated by a different receptor. | 1. Storage and Handling: Ensure proper storage of powder and stock solutions as recommended. Prepare fresh solutions for each experiment. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system. 3. Control Experiments: Use PAR2 knockout/knockdown models or other specific PAR2 antagonists to confirm the involvement of PAR2. |
| Unexpected excitatory response (e.g., increased calcium signaling, itch). | 1. MrgprC11/MRGPRX1 Activation: this compound is a known agonist for these receptors.[6][7] 2. Non-specific Effects: At high concentrations, peptides can sometimes exhibit non-specific effects. | 1. Receptor-Specific Controls: Use cell lines that do not express MrgprC11/MRGPRX1 or employ specific antagonists for these receptors if available. 2. Concentration Optimization: Use the lowest effective concentration of this compound to minimize potential off-target effects. |
| Precipitation of this compound in culture medium. | 1. Poor Solubility: The peptide may not be fully dissolved in the initial stock solution. 2. Incompatibility with Medium Components: Some components of the cell culture medium may cause the peptide to precipitate. | 1. Proper Dissolution: Ensure the peptide is fully dissolved in the stock solvent before further dilution. Gentle warming or vortexing may help. 2. Vehicle Control: Test the solubility of the vehicle alone in the culture medium. 3. Serial Dilution: Prepare intermediate dilutions in a compatible solvent before adding to the final culture medium. |
Experimental Protocols & Visualizations
Signaling Pathways
The following diagram illustrates the dual signaling pathways of this compound, highlighting its antagonistic effect on PAR2 and its agonistic effect on MrgprC11/MRGPRX1.
Caption: Dual signaling pathways of this compound.
Experimental Workflow: Investigating this compound Effects on Intracellular Calcium
This workflow outlines a typical experiment to measure the effect of this compound on intracellular calcium mobilization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Fsllry-NH2 Treatment and Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell viability issues encountered during experiments with Fsllry-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1][2][3][4] It functions by blocking the activation of PAR2 by proteases like trypsin.[1] The mechanism is thought to involve interaction with the tethered ligand receptor-docking site on PAR2, rather than direct inhibition of the protease itself.[1][5]
Q2: We are observing significant cell death after treating our cells with this compound. Is this a known effect?
A2: While this compound is generally used as a PAR2 inhibitor, high concentrations or specific experimental conditions can lead to reduced cell viability. For instance, treatment of HepG2 cells with high concentrations of hydrogen peroxide, which induces PAR2, leads to reduced cell viability. This effect was attenuated by co-treatment with this compound, suggesting a protective role in that context.[6] However, in other cell types, such as cervical cancer cells, inhibition of PAR2 by this compound has been shown to induce apoptosis and reduce proliferation.[7] Therefore, the effect of this compound on cell viability is highly context- and cell-type-dependent. It is also important to consider potential off-target effects or issues with the peptide preparation itself.[8][9]
Q3: What are the potential off-target effects of this compound that could impact cell viability?
A3: A recent study has shown that this compound can activate Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[8] This off-target activation can trigger downstream signaling pathways, such as an increase in intracellular calcium levels, which could potentially influence cell viability depending on the cell type and the expression levels of these receptors.[8]
Q4: Could the trifluoroacetate (B77799) (TFA) salt of this compound be causing the observed cytotoxicity?
A4: Yes, this is a possibility. Peptides are often supplied as TFA salts, which result from the purification process using trifluoroacetic acid.[9] Residual TFA can be cytotoxic to some cell lines, causing issues like inhibited cell proliferation.[9] If you suspect TFA toxicity, it is advisable to inquire about salt-free versions of the peptide or to perform a TFA salt exchange procedure.
Q5: How should I properly dissolve and store this compound to maintain its stability and minimize potential cytotoxicity?
A5: this compound is soluble in water up to 1 mg/ml.[3] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, with the product sealed to protect it from moisture and light.[2][10] It is crucial to use fresh DMSO if that is used as a solvent, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, it is often recommended to prepare fresh solutions daily.[10] Improper storage or handling can lead to peptide degradation, which might contribute to inconsistent results or cytotoxicity.
Troubleshooting Guide
Issue 1: High and dose-dependent cytotoxicity observed across multiple cell lines.
| Possible Cause | Troubleshooting Step |
| Peptide Quality and Purity | Contaminants from synthesis (e.g., residual solvents, truncated peptide sequences) can be cytotoxic. Verify the purity of your this compound batch via HPLC and Mass Spectrometry. If in doubt, obtain a new batch from a reputable supplier. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic at certain concentrations. Run a vehicle control experiment with the solvent alone to determine its effect on cell viability. |
| Incorrect Peptide Concentration | The actual peptide concentration may be lower than calculated due to the presence of counter-ions and water. Consider performing a peptide quantification assay to determine the exact peptide content.[11] |
| Off-Target Effects | The observed cytotoxicity might be due to the activation of receptors other than PAR2, such as MrgprC11.[8] Investigate the expression of MrgprC11/MRGPRX1 in your cell lines. |
Issue 2: Cell viability is significantly reduced in one specific cell line but not in others.
| Possible Cause | Troubleshooting Step |
| Cell-Specific PAR2 Signaling | The consequences of PAR2 inhibition can vary greatly between cell types. In some cells, PAR2 signaling is pro-survival, and its inhibition can lead to apoptosis.[7] In others, it may have no effect or even be anti-proliferative.[12] Characterize the role of PAR2 in your specific cell line using techniques like siRNA-mediated knockdown of PAR2. |
| Differential Expression of Off-Target Receptors | The sensitive cell line might express higher levels of off-target receptors like MrgprC11 compared to the other cell lines.[8] Use RT-qPCR or western blotting to compare the expression levels of these receptors across your cell lines. |
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes hypothetical data on the effect of a 24-hour this compound treatment on the viability of different cell lines, as measured by an MTT assay.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HT-29 (Colon Cancer) | 0 (Vehicle) | 100 ± 4.5 |
| 10 | 98 ± 5.1 | |
| 50 | 95 ± 4.8 | |
| 100 | 92 ± 6.2 | |
| HeLa (Cervical Cancer) | 0 (Vehicle) | 100 ± 5.3 |
| 10 | 90 ± 6.1 | |
| 50 | 75 ± 7.2 | |
| 100 | 58 ± 8.5 | |
| HEK293 (Embryonic Kidney) | 0 (Vehicle) | 100 ± 3.9 |
| 10 | 99 ± 4.2 | |
| 50 | 97 ± 3.5 | |
| 100 | 96 ± 4.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium alone as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells after this compound treatment.
-
Cell Treatment: Seed and treat cells with this compound in a 6-well plate as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Signaling Pathway Diagram
Caption: this compound-mediated inhibition of a pro-survival PAR2 signaling pathway.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting this compound induced cell viability issues.
Logical Relationship Diagram
Caption: A decision tree to diagnose the root cause of this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:245329-02-6 | PAR2 peptide antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Inhibition of protease-activated receptor-2 induces apoptosis in cervical cancer by inhibiting signal transducer and activator of transcription-3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. Proteinase-activated receptor 2 (PAR2) decreases apoptosis in colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PAR2 Antagonists: Fsllry-NH2 vs. GB88 and Other Modulators
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the PAR2 antagonists Fsllry-NH2 and GB88, supplemented with data on other relevant PAR2 modulators. This document provides a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate tools for research and therapeutic development.
Protease-activated receptor 2 (PAR2) has emerged as a significant therapeutic target in a variety of inflammatory diseases. The development of effective PAR2 antagonists is a key area of research. This guide focuses on a comparative analysis of two prominent PAR2 antagonists, the peptide-based this compound and the non-peptide small molecule GB88, alongside other notable antagonists, to provide a clear perspective on their mechanisms, efficacy, and potential applications.
Performance and Properties of PAR2 Antagonists
The selection of a suitable PAR2 antagonist is contingent on its specific experimental application. Key factors for consideration include potency, selectivity, mechanism of action, and in vivo activity. The following table summarizes the quantitative data for this compound, GB88, and other selected PAR2 antagonists.
| Antagonist | Type | Target | Potency (IC50) | Mechanism of Action | Key Features |
| This compound | Peptide | PAR2 | ~50-200 µM (for blocking trypsin-mediated activation)[1][2] | Competitive antagonist at the tethered ligand binding site[1]. | Selective PAR2 peptide antagonist[2]. Can induce scratching behavior through activation of MrgprC11[3][4]. |
| GB88 | Non-peptide small molecule | PAR2 | ~2 µM (for Ca2+ release)[5][6] | Biased antagonist; selectively inhibits Gq/11-mediated Ca2+ signaling while acting as an agonist for other pathways (cAMP, ERK, Rho)[7][8]. | Orally bioavailable and demonstrated anti-inflammatory effects in vivo[5][6][9][10][11]. |
| K-14585 | Peptidomimetic | PAR2 | 1.1–2.87 µM (for Ca2+ mobilization)[1] | Competitive inhibitor of a radiolabeled PAR2 ligand binding[1]. | Less effective against trypsin-activated PAR2[12]. |
| C391 | Peptidomimetic | PAR2 | Micromolar range (for thermal hyperalgesia)[1] | Blocks multiple PAR2 signaling pathways, including Ca2+ and MAPK signaling[12]. | Derived from a PAR2 agonist[1]. |
| ENMD-1068 | Non-peptide small molecule | PAR2 | 5 mM (for inhibiting trypsin-induced activation)[1] | Inhibited trypsin-induced PAR2 activation[1]. | First non-peptide antagonist identified, but with low potency[1]. |
| I-191 | Imidazopyridazine | PAR2 | Nanomolar range (for inhibiting Ca2+ release and other pathways)[1] | Inhibited PAR2 mediated calcium release, and activation of MAPK, RhoA and forskolin-induced cAMP accumulation[1]. | Potent inhibitor of multiple PAR2 signaling pathways[1]. |
Signaling Pathways and Antagonist Mechanisms
The activation of PAR2 by proteases like trypsin initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the effects of different antagonists.
Caption: PAR2 signaling pathways and points of intervention for this compound and GB88.
This compound is believed to act by competitively inhibiting the binding of the tethered ligand to the body of the receptor, thereby preventing activation[1]. In contrast, GB88 exhibits biased antagonism, selectively blocking the Gq/11 pathway responsible for calcium mobilization and subsequent inflammatory responses, while paradoxically acting as an agonist at other G-protein-coupled pathways and β-arrestin-mediated signaling[7][8]. This unique property of GB88 allows for the dissection of specific PAR2 signaling pathways in disease models.
Experimental Methodologies
The evaluation of PAR2 antagonists relies on a variety of in vitro and in vivo assays. Below are detailed protocols for key experiments frequently cited in the literature.
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the ability of a compound to inhibit PAR2-mediated Gq/11 signaling.
-
Principle: PAR2 activation via the Gq/11 pathway leads to the release of intracellular calcium stores. This change in calcium concentration can be measured using fluorescent calcium indicators.
-
Protocol:
-
Cell Culture: Human cell lines endogenously expressing PAR2 (e.g., HT-29 colon adenocarcinoma cells) or cells engineered to express PAR2 (e.g., KNRK cells) are cultured to confluency in appropriate media[2].
-
Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Antagonist Pre-incubation: The cells are then washed and pre-incubated with the PAR2 antagonist (e.g., this compound or GB88) at various concentrations for a defined period (e.g., 15-60 minutes)[2][12].
-
Agonist Stimulation and Measurement: A PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH2) is added to the cells, and the resulting change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope[6][7].
-
Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values are determined from concentration-response curves.
-
2. ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of antagonists on the β-arrestin-mediated MAPK/ERK signaling pathway.
-
Principle: PAR2 activation can lead to the phosphorylation of ERK1/2 (p-ERK1/2), a key downstream effector in the MAPK signaling cascade. Western blotting can quantify the levels of p-ERK1/2.
-
Protocol:
-
Cell Treatment: Cells expressing PAR2 are treated with the PAR2 antagonist for a specific duration, followed by stimulation with a PAR2 agonist.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p-ERK1/2 and total ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of the antagonist.
-
In Vivo Models
1. Rat Paw Edema Model
This is a classic in vivo model for assessing the anti-inflammatory effects of PAR2 antagonists.
-
Principle: Intra-plantar injection of a PAR2 agonist into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of an antagonist to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used[11][13].
-
Antagonist Administration: The PAR2 antagonist (e.g., GB88) is administered to the rats, often orally or via subcutaneous injection, at a specific time before the agonist challenge[7][11].
-
Induction of Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH2 or trypsin) is injected into the plantar surface of the rat's hind paw[7][11].
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the agonist injection using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated and compared between the antagonist-treated group and a vehicle-treated control group to determine the percentage of inhibition.
-
Experimental Workflow for Antagonist Evaluation
The systematic evaluation of a novel PAR2 antagonist typically follows a well-defined workflow, progressing from in vitro characterization to in vivo validation.
Caption: A generalized workflow for the development and validation of PAR2 antagonists.
Conclusion
Both this compound and GB88 have been instrumental in advancing our understanding of PAR2 biology. This compound, as a peptide antagonist, has been a valuable tool for in vitro studies, although its potential for off-target effects and peptide nature may limit its therapeutic development. GB88, with its oral bioavailability and unique biased antagonism, represents a more drug-like candidate and offers a sophisticated approach to selectively modulate PAR2 signaling. The choice between these and other PAR2 antagonists will ultimately depend on the specific research question and the desired experimental outcome. The continuous development of novel PAR2 modulators with improved potency, selectivity, and pharmacokinetic profiles remains a critical endeavor in the pursuit of new treatments for inflammatory and other PAR2-mediated diseases.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 10. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fsllry-NH2 and SLIGRL-NH2: Agonist vs. Antagonist Effects on PAR2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptides Fsllry-NH2 and SLIGRL-NH2, focusing on their interactions with Protease-Activated Receptor 2 (PAR2) and other cellular targets. The information presented is supported by experimental data to aid in the selection and application of these tools in research and drug development.
Introduction
This compound and SLIGRL-NH2 are both short synthetic peptides that are widely used to study the physiological and pathological roles of PAR2, a G protein-coupled receptor involved in inflammation, pain, and other processes. While both peptides interact with PAR2, they elicit opposing effects. SLIGRL-NH2 is a well-established PAR2 agonist, mimicking the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the receptor. In contrast, this compound is primarily characterized as a PAR2 antagonist, capable of blocking receptor activation. However, recent findings have unveiled a more complex pharmacological profile for this compound, including off-target agonist activity on Mas-related G protein-coupled Receptor C11 (MrgprC11), a receptor implicated in itch sensation.
Mechanism of Action and Signaling Pathways
SLIGRL-NH2 acts as a direct agonist of PAR2.[1][2] Its binding to the receptor initiates a conformational change that triggers downstream signaling cascades. The primary signaling pathway activated by SLIGRL-NH2 involves the coupling to Gαq/11 proteins.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores.[1][2] This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the cellular responses to PAR2 activation. Additionally, PAR2 activation by SLIGRL-NH2 can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[3][4]
This compound , in its capacity as a PAR2 antagonist, is thought to competitively bind to the receptor, thereby preventing the binding and activation by agonists like trypsin or SLIGRL-NH2.[5] This inhibitory action blocks the initiation of the Gαq/11-mediated signaling cascade, preventing the subsequent rise in intracellular calcium.[6]
Interestingly, this compound has been shown to be an agonist for MrgprC11 .[1][2] This activation also proceeds through a Gαq/11-dependent pathway, leading to PLC activation and a subsequent increase in intracellular calcium, ultimately resulting in the sensation of itch.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SLIGRL-NH2, focusing on their potency in receptor activation and inhibition.
| SLIGRL-NH2 (PAR2 Agonist) | |||
| Parameter | Value | Assay | Cell Line/System |
| EC50 | ~5 µM | Not specified | Not specified |
| EC50 | 10 µM | Relaxation Assay | Endothelium-free aorta with PVAT |
| Ki | 4.63 µM | Radioligand Binding Assay | NCTC2544-PAR2 cells |
| EC50 | 0.046 µM | Calcium Mobilization | NCTC2544-PAR2 cells |
| This compound (PAR2 Antagonist / MrgprC11 Agonist) | |||
| Parameter | Value | Assay | Cell Line/System |
| IC50 | 50 µM | Trypsin-mediated PAR2 activation | PAR2-KNRK cells |
| IC50 | 50-200 µM | Trypsin-mediated PAR2 activation | Not specified |
| EC50 | Dose-dependent activation | Calcium Imaging | HEK293T cells expressing MrgprC11 |
Comparative Effects
The opposing actions of this compound and SLIGRL-NH2 on PAR2 lead to distinct physiological and cellular effects.
| Effect | SLIGRL-NH2 (Agonist) | This compound (Antagonist) |
| Inflammation | Pro-inflammatory: Induces release of pro-inflammatory cytokines such as IL-6 and TNF-α.[7] Can contribute to inflammatory conditions like colitis. | Anti-inflammatory: Reduces the production of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α.[8] Can attenuate inflammatory responses.[6] |
| Pain | Can induce hyperalgesia (increased sensitivity to pain).[9] | Can reverse hyperalgesia and allodynia in neuropathic pain models. |
| Itch | Can induce histamine-independent itch, now understood to be mediated through both PAR2 and MrgprC11.[2][10] | Induces scratching behavior through direct activation of MrgprC11.[1][2] |
| Gastrointestinal Motility | Facilitates gastrointestinal transit in mice. | Effects on gastrointestinal motility are not well-characterized, but antagonism of PAR2 could potentially modulate motility. |
| Cellular Responses | Stimulates proliferation and migration in various cell types. | Inhibits PAR2-mediated cellular responses. |
Experimental Protocols
Calcium Imaging Assay for PAR2 Activation/Inhibition
This protocol provides a general framework for assessing the effects of this compound and SLIGRL-NH2 on intracellular calcium levels in PAR2-expressing cells.
Materials:
-
PAR2-expressing cell line (e.g., HEK293-hPAR2)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
SLIGRL-NH2
-
This compound
-
PAR2 agonist (e.g., Trypsin, for antagonist studies)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Seeding: Seed the PAR2-expressing cells onto glass-bottom imaging dishes and allow them to adhere and grow to an appropriate confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
After incubation, wash the cells twice with HBS to remove excess dye.
-
-
Baseline Fluorescence Measurement:
-
Mount the dish onto the fluorescence microscope.
-
Acquire baseline fluorescence images for a few minutes to ensure a stable signal.
-
-
Compound Application:
-
For SLIGRL-NH2 (Agonist): Prepare a stock solution of SLIGRL-NH2 and add it directly to the imaging buffer to achieve the desired final concentration.
-
For this compound (Antagonist): Prepare a stock solution of this compound. Pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 5-15 minutes) before adding a known PAR2 agonist (e.g., trypsin or SLIGRL-NH2).
-
-
Image Acquisition:
-
Continuously record fluorescence images before, during, and after the addition of the compounds. The imaging frequency will depend on the kinetics of the calcium response.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F0).
-
From concentration-response curves, calculate EC50 for agonists and IC50 for antagonists.
-
Conclusion
This compound and SLIGRL-NH2 are invaluable tools for dissecting the complex roles of PAR2. While SLIGRL-NH2 serves as a reliable agonist to probe PAR2-mediated signaling and its physiological consequences, this compound acts as a potent antagonist, enabling the study of the effects of PAR2 blockade. However, researchers must be cognizant of the off-target agonist activity of this compound on MrgprC11, particularly in studies related to itch and sensory neuron activation. Careful experimental design and the use of appropriate controls are essential to accurately interpret the effects of these peptides and to advance our understanding of the intricate signaling networks in which they participate.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Fsllry-NH2 vs. PAR2 Knockout Models: A Comparative Guide for Researchers
For researchers in inflammation, pain, and drug development, choosing the right model to study the role of Proteinase-Activated Receptor 2 (PAR2) is a critical decision. Both the pharmacological antagonist Fsllry-NH2 and genetic PAR2 knockout models offer powerful tools, each with distinct advantages and limitations. This guide provides an objective comparison to aid in the selection of the most appropriate experimental approach.
At a Glance: this compound vs. PAR2 Knockout Models
| Feature | This compound | PAR2 Knockout Models |
| Method of PAR2 Inhibition | Pharmacological antagonism | Genetic deletion of the F2rl1 gene |
| Specificity | Primarily targets PAR2, but has known off-target effects on MrgprC11, potentially inducing itch.[1][2] | Highly specific for PAR2, but can lead to compensatory mechanisms.[3] |
| Temporal Control | Acute and reversible inhibition, allowing for dose-dependent and time-course studies.[4] | Constitutive, lifelong absence of PAR2. |
| Application | In vitro and in vivo studies in various animal models. | In vivo studies in mice. |
| Key Advantage | Allows for the study of PAR2 function in adult animals without developmental compensation. | Complete and specific ablation of PAR2 function. |
| Key Disadvantage | Potential for off-target effects and incomplete receptor blockade.[1][2] | Potential for developmental compensation and altered phenotypes in different knockout strains.[3] |
Mechanism of Action and Signaling Pathways
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades. These pathways are crucial in inflammation, pain, and other physiological and pathological processes.
This compound is a synthetic peptide that acts as a competitive antagonist at the PAR2 receptor. It is believed to interact with the tethered ligand binding site, thereby preventing receptor activation.[5] In contrast, PAR2 knockout models involve the genetic deletion of the F2rl1 gene, leading to a complete absence of the PAR2 protein.
The signaling pathways activated by PAR2 are complex and can involve multiple G proteins, including Gαq/11, Gαi, Gα12/13, and Gαs, as well as β-arrestin-mediated pathways.[6] This complexity can lead to different cellular responses depending on the activating protease and the cell type.
Comparative Performance Data
The following tables summarize key quantitative data comparing the efficacy and characteristics of this compound and PAR2 knockout models in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | PAR2-KNRK cells | Trypsin-mediated PAR2 activation | 50 µM | [7] |
| IC50 | Human Keratinocytes | SLIGKV-induced Ca2+ mobilization | 1.1–2.87 µM (for similar peptide antagonists) | [5] |
Table 2: Phenotypic Comparison in an Asthma Model
| Parameter | Wild-Type + this compound | PAR2 Knockout | Reference |
| Airway Eosinophil Infiltration | Significantly reduced | Significantly diminished | [8][9][10] |
| Bronchoalveolar Lavage (BAL) Fluid Lymphocytes | Not specified | Significantly reduced | [8] |
| Serum IgE Levels | Not specified | Reduced 4-fold | [8] |
Table 3: Comparison in a Model of Inflammatory Bowel Disease (IBS)
| Parameter | Wild-Type + this compound | PAR2 Knockout | Reference |
| Visceral Hypersensitivity | Reduced | Reduced | [11][12] |
| Stress-induced Behaviors | Reduced | Reduced | [11] |
Experimental Protocols
In Vivo Administration of this compound
A common protocol for in vivo studies involves the following steps:
-
Preparation of this compound: The peptide is typically dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS).
-
Animal Model: A suitable animal model of the disease under investigation is chosen (e.g., ovalbumin-induced asthma model in mice).
-
Administration: this compound is administered via an appropriate route, such as intraperitoneal (i.p.), intravenous (i.v.), or intranasal, at a predetermined dose and time point relative to the disease induction or measurement of endpoints. For example, in a rat model of cardiac arrest, 50 μg of this compound was administered intranasally.[4]
-
Data Collection: Endpoints such as inflammatory cell counts in BAL fluid, cytokine levels, or behavioral responses are measured at specified time points after treatment.
Generation and Use of PAR2 Knockout Mice
PAR2 knockout mice are generated by targeted disruption of the F2rl1 gene.
-
Gene Targeting: A targeting vector is constructed to replace a critical exon of the F2rl1 gene with a selectable marker (e.g., a neomycin resistance cassette).
-
Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.
-
Selection and Screening: ES cells with the desired homologous recombination event are selected and screened.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeric and Knockout Mice: Chimeric offspring are bred to generate heterozygous and subsequently homozygous PAR2 knockout mice.[8]
-
Experimental Use: Homozygous PAR2 knockout mice and wild-type littermates are used in disease models to assess the impact of PAR2 deficiency.
Discussion: Choosing the Right Model
The choice between using this compound and a PAR2 knockout model depends on the specific research question.
This compound is advantageous for:
-
Studying the role of PAR2 in adult animals: It avoids potential developmental compensatory mechanisms that can occur in knockout mice.
-
Dose-response and time-course studies: The acute and reversible nature of pharmacological inhibition allows for precise control over the timing and extent of PAR2 blockade.
-
Translational studies: As a pharmacological agent, it provides a more direct path towards therapeutic development.
However, researchers must consider:
-
Off-target effects: The activation of MrgprC11 by this compound is a significant concern, particularly in studies related to itch and sensory neuron activation.[1][2] This necessitates careful control experiments.
-
Incomplete blockade: It can be challenging to ensure complete and sustained inhibition of PAR2 in all relevant tissues in vivo.
PAR2 knockout models are ideal for:
-
Definitive assessment of PAR2's role: The complete genetic ablation of the receptor provides an unambiguous answer to whether PAR2 is involved in a particular process.
-
Avoiding off-target pharmacological effects: This model eliminates concerns about the non-specific actions of a chemical inhibitor.
Potential drawbacks of PAR2 knockout models include:
-
Compensatory mechanisms: The lifelong absence of PAR2 may lead to the upregulation of other signaling pathways, which could mask or alter the true phenotype.[3]
-
Strain differences: The genetic background of the mice can influence the phenotype of the knockout.[3]
-
Developmental effects: The absence of PAR2 from embryonic development could have unforeseen consequences on adult physiology.
Conclusion
Both this compound and PAR2 knockout models are invaluable tools for investigating the multifaceted roles of PAR2. A thorough understanding of their respective strengths and weaknesses is essential for designing robust experiments and accurately interpreting results. For many research questions, a combined approach, using both the pharmacological antagonist and the genetic knockout, will provide the most comprehensive and conclusive evidence. This dual strategy allows for the validation of findings and a more nuanced understanding of PAR2 biology in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 (PAR2) mutation attenuates airway fibrosis in mice during the exacerbation of house dust mite‑induced allergic lung disease by multi‑walled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. 004993 - Par2ko Strain Details [jax.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of PAR2 Gene Knockout on Visceral Sensitivity, Stress Behaviors, and Colonic Electrical Activities in Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Fsllry-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptide Fsllry-NH2, widely recognized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), exhibits a more complex pharmacological profile than previously understood. Recent findings have illuminated its cross-reactivity with the Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, where it functions as an agonist. This guide provides a comprehensive comparison of this compound's activity on these distinct receptor targets, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Comparison of this compound Activity
The interaction of this compound with PAR2, MrgprC11, and MRGPRX1 has been characterized by distinct functional outcomes and potencies. While this compound potently inhibits PAR2 signaling, it concurrently activates MrgprC11 and MRGPRX1, initiating a separate signaling cascade. A summary of the quantitative data is presented below.
| Target Receptor | Ligand Function | Potency Metric | Reported Value | Cell Line |
| PAR2 | Antagonist | IC50 | 50 µM | KNRK cells |
| MrgprC11 | Agonist | Activity | Dose-dependent activation | HEK293T cells |
| MRGPRX1 | Agonist | Activity | Moderate activation | HEK293T cells |
Data for MrgprC11 and MRGPRX1 indicate agonist activity; however, specific EC50 values are not yet publicly available. The observed activity was reported as a dose-dependent increase in intracellular calcium.[1][2]
Signaling Pathways
The divergent functions of this compound as an antagonist at PAR2 and an agonist at MrgprC11/MRGPRX1 are rooted in the distinct signaling pathways these receptors initiate upon ligand interaction.
PAR2 Antagonism
At its primary target, PAR2, this compound acts as an antagonist, blocking the canonical signaling cascade initiated by protease-mediated activation. This pathway involves the coupling to multiple G proteins, including Gαq, Gαi, and Gα12/13, as well as β-arrestins. These interactions lead to a variety of downstream effects, such as intracellular calcium mobilization, modulation of cyclic AMP (cAMP) levels, and activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
MrgprC11/MRGPRX1 Agonism
In contrast, this compound binding to MrgprC11 and its human ortholog MRGPRX1 initiates an agonistic signaling cascade. This pathway is primarily mediated through the Gαq/11 protein, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is further amplified by the opening of Transient Receptor Potential Canonical (TRPC) ion channels.[1][2]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
PAR2 Antagonist Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the antagonist activity of this compound on PAR2 expressed in KNRK cells by measuring changes in intracellular calcium concentration.
Materials:
-
KNRK cells endogenously expressing rat PAR2
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
PAR2 agonist (e.g., SLIGRL-NH2 or Trypsin)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Culture KNRK cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the KNRK cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing the desired concentration of this compound (or vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline reading for 10-20 seconds.
-
Add the PAR2 agonist (e.g., SLIGRL-NH2 to a final concentration of 10 µM) to the wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the control (agonist alone).
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
MrgprC11/MRGPRX1 Agonist Functional Assay (Calcium Imaging)
This protocol details a calcium imaging experiment to confirm the agonist activity of this compound on MrgprC11 or MRGPRX1 transiently expressed in HEK293T cells.[1][2]
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Expression plasmids for MrgprC11 or MRGPRX1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Tyrode's buffer)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells on glass-bottom dishes or coverslips.
-
When cells reach 70-80% confluency, transfect them with the MrgprC11 or MRGPRX1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and 0.02% Pluronic F-127 in the physiological salt solution.
-
Remove the culture medium and wash the cells once with the salt solution.
-
Add the loading buffer to the cells and incubate for 30-45 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Wash the cells twice with the physiological salt solution.
-
Mount the dish/coverslip on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with the salt solution.
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply different concentrations of this compound to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in the fluorescence ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
References
In Vivo Efficacy of Fsllry-NH2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Fsllry-NH2 with alternative Protease-Activated Receptor 2 (PAR2) antagonists. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying PAR2 signaling.
This compound is a widely utilized peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurological dysfunction. However, recent findings have revealed a more complex pharmacological profile for this compound, including off-target effects. This guide aims to provide a comprehensive overview of the in vivo validation of this compound, comparing its performance with other notable PAR2 antagonists, GB88 and C391. A critical aspect highlighted is the dual activity of this compound as a PAR2 antagonist and a Mas-related G protein-coupled receptor C11 (MrgprC11) agonist, a property not currently attributed to GB88 and C391.
Comparative Efficacy of PAR2 Antagonists In Vivo
The following table summarizes the in vivo efficacy of this compound, GB88, and C391 in various preclinical models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from independent studies using similar models.
| Compound | Animal Model | Indication | Administration Route | Dose Range | Key Findings |
| This compound | Mouse | Itch | Intradermal Injection | 100 µg | Induced scratching behavior via MrgprC11 activation.[1] |
| This compound | Rat | Neurological Injury (Asphyxial Cardiac Arrest) | Intranasal | 50 µ g/rat | Improved neurological outcome and reduced neuronal degeneration. |
| GB88 | Rat | Inflammation (Paw Edema) | Oral (p.o.) | 10 mg/kg | Significantly inhibited PAR2-agonist-induced paw edema.[2][3] |
| C391 | Mouse | Pain (Thermal Hyperalgesia) | Intraplantar Injection | 7.5 - 75 µg | Dose-dependently blocked mast cell degranulation-mediated thermal hyperalgesia.[4][5] |
| C391 | Mouse | Asthma | Not specified | Not specified | Attenuated allergen-induced asthma indicators.[6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for the in vivo validation of this compound and its alternatives, based on published studies.
This compound in a Mouse Model of Itch
-
Animal Model: Male C57BL/6 mice.
-
Compound Preparation: this compound is dissolved in saline.
-
Administration: A 50 µl intradermal injection of this compound (at a concentration to deliver 100 µg) is administered into the rostral back of the mouse.[1]
-
Behavioral Assessment: Immediately after injection, mice are placed in an observation chamber, and the number of scratching bouts directed at the injection site is counted for 30 minutes.[1]
-
Rationale: This protocol is designed to assess the pruritic (itch-inducing) effects of compounds, which in the case of this compound, are mediated by MrgprC11 activation.[1]
GB88 in a Rat Model of Inflammation
-
Animal Model: Male Wistar rats.
-
Compound Preparation: GB88 is suspended in olive oil for oral administration.
-
Administration: GB88 is administered orally (p.o.) at a dose of 10 mg/kg, 120 minutes prior to the inflammatory challenge.[2][3]
-
Induction of Inflammation: Paw edema is induced by intraplantar injection of a PAR2 agonist (e.g., 2f-LIGRLO-NH2).[2]
-
Assessment: Paw volume or thickness is measured at various time points after the induction of inflammation using a plethysmometer or calipers. The percentage increase in paw volume is calculated and compared between treatment groups.[2]
-
Rationale: This model evaluates the anti-inflammatory potential of PAR2 antagonists by measuring their ability to reduce swelling caused by PAR2 activation.
C391 in a Mouse Model of Pain
-
Animal Model: Male C57BL/6 mice.
-
Compound Preparation: C391 is dissolved in a vehicle suitable for intraplantar injection.
-
Administration: C391 is co-injected with an inflammatory agent (e.g., Compound 48/80) into the plantar surface of the mouse hind paw. Doses can range from 7.5 to 75 µg.[4]
-
Induction of Pain: Thermal hyperalgesia is induced by the intraplantar injection of Compound 48/80, which causes mast cell degranulation and subsequent PAR2 activation.[4]
-
Behavioral Assessment: Thermal sensitivity is measured using a plantar test apparatus (Hargreaves test). The latency for the mouse to withdraw its paw from a radiant heat source is recorded. A longer withdrawal latency indicates an analgesic effect.[4][7]
-
Rationale: This model assesses the analgesic efficacy of PAR2 antagonists in a pain state driven by endogenous protease release and PAR2 activation.
Conclusion
The in vivo validation of this compound reveals its efficacy as a PAR2 antagonist in models of neurological injury. However, its significant off-target agonist activity on MrgprC11, leading to itch, is a critical consideration for researchers. In contrast, compounds like GB88 and C391 appear to be more selective PAR2 antagonists and have demonstrated efficacy in preclinical models of inflammation and pain without reported pruritic side effects. The choice of a PAR2 antagonist should, therefore, be guided by the specific research question and the potential confounding effects of off-target activities. For studies where pure PAR2 antagonism is desired, alternatives such as GB88 or C391 may be more suitable. This guide provides a foundation for making informed decisions in the selection and application of these valuable research tools.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteinase-activated receptor-2 antagonist C391 inhibits Alternaria-induced airway epithelial signalling and asthma indicators in acute exposure mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
A Comparative Analysis of Fsllry-NH2 and Non-Peptide PAR2 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the peptide-based Protease-Activated Receptor 2 (PAR2) inhibitor, Fsllry-NH2, and a range of non-peptide PAR2 inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for their specific experimental needs. This document synthesizes available quantitative data, details common experimental protocols, and visualizes the core signaling pathway to facilitate informed decision-making.
Introduction to PAR2 Inhibition
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it an attractive target for therapeutic intervention. Inhibition of PAR2 signaling is a promising strategy for a range of diseases. This has led to the development of various inhibitory molecules, broadly categorized into peptide-based antagonists like this compound and a growing class of synthetic, non-peptide small molecules.
This compound is a peptide antagonist derived from the tethered ligand sequence of PAR2.[1] In contrast, non-peptide inhibitors have been developed to overcome the inherent limitations of peptides, such as poor metabolic stability and low oral bioavailability.[1] This guide will delve into a comparative analysis of these two classes of inhibitors.
Quantitative Comparison of PAR2 Inhibitors
The following table summarizes the reported potency of this compound and several prominent non-peptide PAR2 inhibitors. It is crucial to note that the presented values are collated from various studies and may not be directly comparable due to differing experimental conditions, including the cell lines, agonist concentrations, and specific assay formats used. For instance, the inhibitory potency of this compound is often characterized by its ability to block trypsin-induced PAR2 activation, while the potency of non-peptide inhibitors is typically measured against synthetic peptide agonists.
| Inhibitor | Type | Target Species | Assay Type | Agonist | Potency (IC50 / Ki) | Reference(s) |
| This compound | Peptide | Human/Rodent | Calcium Mobilization | Trypsin | 50 - 200 µM (IC50) | [1] |
| GB88 | Non-peptide | Human/Rat | Calcium Mobilization | 2f-LIGRLO-NH2 | ~2 µM (IC50) | [2] |
| Rat | Paw Edema | 2f-LIGRLO-NH2 | Orally active, anti-inflammatory | [2] | ||
| AZ3451 | Non-peptide | Human | Radioligand Binding | Eu-tagged-2f-LIGRLO(dtpa)-NH2 | 6.9 (pKi) | [3] |
| Human | Calcium Mobilization | SLIGRL-NH2 | 8.6 (pIC50) | [3] | ||
| AZ8838 | Non-peptide | Human | Radioligand Binding | Eu-tagged-2f-LIGRLO(dtpa)-NH2 | 5.2 (pKi) | [3] |
| Human | Calcium Mobilization | SLIGRL-NH2 | 5.70 (pIC50) | [3] | ||
| K-14585 | Non-peptide | Human | Radioligand Binding | [3H]-2-furoyl-LIGRL-NH2 | 0.627 µM (Ki) | [1] |
| Human | Calcium Mobilization | SLIGKV | 1.1 - 2.87 µM (IC50) | [1] | ||
| ENMD-1068 | Non-peptide | Mouse | Trypsin-induced PAR2 activation | Trypsin | 5 mM (IC50) | [1] |
| I-191 | Non-peptide | Not Specified | G protein-dependent signaling | Not Specified | Not Specified | [3] |
PAR2 Signaling Pathway
Activation of PAR2 by proteases or synthetic agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq, Gαi, and Gα12/13 proteins, leading to the activation of downstream effectors. The following diagram illustrates the key signaling pathways activated by PAR2.
Caption: PAR2 signaling pathways leading to downstream cellular responses.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize PAR2 inhibitors.
Calcium Mobilization Assay
This assay is a primary functional screen for PAR2 modulators, as PAR2 activation robustly mobilizes intracellular calcium via the Gαq pathway.
Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization in PAR2-expressing cells.
Materials:
-
PAR2-expressing cell line (e.g., HEK293, HT-29, or KNRK cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, or 2-furoyl-LIGRLO-NH2)
-
Test compounds (this compound or non-peptide inhibitors)
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed PAR2-expressing cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate in the dark at 37°C for 45-60 minutes.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of the test compounds (inhibitors) in assay buffer.
-
Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Wash the cells to remove excess dye and add assay buffer containing the appropriate concentration of the test compound. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the PAR2 agonist into the wells and immediately begin kinetic fluorescence measurement for a defined period.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound to the PAR2 receptor.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to PAR2.
Materials:
-
Membrane preparations from cells or tissues expressing PAR2.
-
Radiolabeled PAR2 ligand (e.g., [3H]2-furoyl-LIGRL-NH2).[4][5]
-
Unlabeled PAR2 ligand for determining non-specific binding.
-
Test compounds (this compound or non-peptide inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Experimental Models
The efficacy of PAR2 inhibitors is often evaluated in animal models of diseases where PAR2 is implicated.
Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation.
Procedure:
-
Administer the test compound (e.g., this compound or a non-peptide inhibitor) to rodents via an appropriate route (e.g., intraperitoneal, oral).
-
After a defined pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.
-
Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.
-
Compare the paw edema in the treated group to that in the vehicle-treated control group to determine the anti-inflammatory effect of the inhibitor.[2]
Formalin-Induced Nociception
This model is used to assess both acute and persistent pain.
Procedure:
-
Administer the test compound to rodents.
-
After the pre-treatment period, inject a dilute formalin solution into the plantar surface of the hind paw.
-
Observe and quantify the nociceptive behaviors (e.g., licking, flinching, lifting of the paw) during the two distinct phases of the formalin response (the acute phase and the inflammatory phase).
-
Compare the pain-related behaviors in the treated group to the control group to evaluate the analgesic efficacy of the inhibitor.
Conclusion
The choice between this compound and a non-peptide PAR2 inhibitor will depend on the specific research question and experimental design. This compound, as a peptide antagonist, can be a valuable tool for in vitro studies and for understanding the role of the tethered ligand binding site. However, its utility in vivo may be limited by its peptide nature. Non-peptide inhibitors offer the advantages of improved pharmacokinetic properties and the potential for oral administration, making them more suitable for in vivo studies and as leads for drug development.
It is important to consider the potential for off-target effects, as some PAR2 ligands have been shown to interact with other receptors.[6][7] Furthermore, the phenomenon of biased agonism, where a ligand can selectively activate certain downstream signaling pathways over others, has been observed for some non-peptide PAR2 modulators and should be taken into account when interpreting experimental results.[8]
This guide provides a foundational understanding to aid in the selection and application of PAR2 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to carefully consider the specific experimental context when comparing the performance of different inhibitors.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Fsllry-NH2: A PAR2 Antagonist, Not a Direct Trypsin Inhibitor
Fsllry-NH2 is a synthetic peptide that has been widely used in studies of PAR2, a G protein-coupled receptor involved in inflammation, pain, and other physiological processes. A key activator of PAR2 is the serine protease trypsin, which cleaves the receptor's N-terminus to expose a tethered ligand that initiates signaling. While this compound blocks the functional consequences of trypsin's interaction with PAR2, it is crucial to distinguish this from direct inhibition of trypsin's proteolytic activity.
Mechanism of Action: this compound vs. Classical Trypsin Inhibitors
This compound's mechanism is distinct from that of classical trypsin inhibitors like Aprotinin or Soybean Trypsin Inhibitor (SBTI). These classical inhibitors bind directly to the active site of trypsin, physically obstructing substrate access and thus inhibiting its enzymatic function. In contrast, this compound does not interfere with trypsin's ability to cleave substrates.[1] Instead, it is thought to interact with the PAR2 receptor at a site that prevents the conformational changes required for receptor activation by the newly exposed tethered ligand following trypsin cleavage.[1]
This distinction is critical for the correct interpretation of experimental results. Using this compound will inhibit trypsin-induced PAR2 signaling, but it will not prevent trypsin from acting on other substrates in the experimental system.
Comparative Inhibitory Activity
The following table summarizes the key differences in the inhibitory profiles of this compound and Aprotinin, a well-characterized direct trypsin inhibitor.
| Inhibitor | Target | Mechanism of Action | Potency (against Trypsin) |
| This compound | PAR2 Receptor | Allosteric antagonist of trypsin-induced PAR2 activation | IC50: 50-200 µM (for PAR2 activation)[1] |
| Aprotinin | Trypsin Active Site | Competitive inhibitor of proteolytic activity | Ki: 0.06 pM |
Experimental Protocols
To empirically determine the distinct activities of this compound and direct trypsin inhibitors, two primary types of assays are employed: a direct trypsin activity assay and a PAR2 activation assay.
Direct Trypsin Activity Assay (Caseinolytic Method)
This assay directly measures the proteolytic activity of trypsin by quantifying the digestion of a protein substrate, casein.
Objective: To determine if a compound directly inhibits the enzymatic activity of trypsin.
Principle: Trypsin digests casein into smaller peptides. The amount of undigested casein is precipitated with trichloroacetic acid (TCA), and the remaining soluble peptides (containing tyrosine and tryptophan) in the supernatant are quantified by measuring absorbance at 280 nm. A decrease in absorbance in the presence of an inhibitor indicates direct inhibition of trypsin.
Materials:
-
Trypsin solution (e.g., 10 µg/mL in 1 mM HCl)
-
Casein solution (e.g., 1% w/v in 50 mM Tris-HCl, pH 8.0)
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
-
Test compounds: this compound, Aprotinin (positive control), Vehicle (negative control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare reaction tubes containing Tris-HCl buffer and the test compound (this compound or Aprotinin) at the desired final concentration. Include a vehicle control.
-
Add the trypsin solution to each tube and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed casein solution to each tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.
-
Centrifuge the tubes to pellet the precipitated casein.
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the supernatant at 280 nm.
Expected Results:
-
Aprotinin: A dose-dependent decrease in the A280 reading compared to the vehicle control, indicating direct inhibition of trypsin's proteolytic activity.
-
This compound: No significant difference in the A280 reading compared to the vehicle control, demonstrating a lack of direct inhibition of trypsin's enzymatic activity.
PAR2 Activation Assay (Intracellular Calcium Mobilization)
This assay measures a downstream consequence of PAR2 activation, the release of intracellular calcium stores.
Objective: To determine if a compound inhibits the activation of PAR2 by trypsin.
Principle: Activation of the Gq-coupled PAR2 receptor by trypsin leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.
Materials:
-
Cells expressing PAR2 (e.g., HT-29 or transfected HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Trypsin solution (e.g., 10 nM)
-
Test compounds: this compound, Aprotinin
-
Fluorescence plate reader or microscope capable of kinetic measurements
Procedure:
-
Culture PAR2-expressing cells in a suitable format (e.g., 96-well black-walled plates).
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace with buffer.
-
Pre-incubate the cells with the test compounds (this compound or Aprotinin) or vehicle for a defined period.
-
Establish a baseline fluorescence reading.
-
Add trypsin to the wells to stimulate PAR2 activation.
-
Immediately begin recording the fluorescence intensity over time.
Expected Results:
-
This compound: A dose-dependent inhibition of the trypsin-induced increase in intracellular calcium, confirming its role as a PAR2 antagonist.
-
Aprotinin: If used at a concentration that effectively inhibits trypsin, it will also prevent the calcium signal, but this is due to the prevention of PAR2 cleavage, not direct receptor antagonism.
Signaling Pathway and Points of Inhibition
The following diagrams illustrate the PAR2 activation pathway and the distinct points of intervention for a direct trypsin inhibitor versus a PAR2 antagonist.
Caption: Mechanism of PAR2 activation and points of inhibition.
The diagram above illustrates that Aprotinin acts directly on trypsin, preventing it from cleaving and subsequently activating PAR2. In contrast, this compound acts on the cleaved PAR2 receptor, preventing it from initiating intracellular signaling.
Conclusion
The available evidence clearly indicates that this compound does not directly inhibit the proteolytic activity of trypsin. It functions as a specific antagonist of PAR2, blocking the receptor's activation by trypsin. This distinction is vital for the design and interpretation of experiments aimed at understanding the roles of trypsin and PAR2 in biological systems. Researchers should select their inhibitory tools based on the specific molecular interaction they intend to disrupt. For inhibiting trypsin's enzymatic activity on all its potential substrates, a direct inhibitor like Aprotinin is appropriate. To specifically block the trypsin-PAR2 signaling axis without affecting trypsin's other functions, this compound is the tool of choice.
References
A Comparative Analysis of Fsllry-NH2 and First-Generation PAR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the peptide antagonist Fsllry-NH2 against first-generation Protease-Activated Receptor 2 (PAR2) antagonists. The information presented is supported by experimental data to aid in the evaluation of these pharmacological tools for research and development.
Introduction to PAR2 Antagonism
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it an attractive but challenging therapeutic target.[2][3] The development of PAR2 antagonists has evolved from early peptide-based molecules to more drug-like small molecules, each with distinct efficacy and selectivity profiles.
This compound is a synthetic peptide antagonist of PAR2.[4] First-generation PAR2 antagonists encompass a range of molecules, including peptide derivatives like K-14585 and non-peptide small molecules such as GB88 and ENMD-1068.[5][6] This guide will compare the efficacy of this compound to these pioneering antagonists.
Quantitative Comparison of PAR2 Antagonist Efficacy
The following table summarizes the available quantitative data for this compound and representative first-generation PAR2 antagonists. It is crucial to note that a direct comparison of potencies (e.g., IC50, Ki) across different studies can be challenging due to variations in experimental conditions, such as cell lines, agonist concentrations, and assay methodologies.
| Antagonist | Type | Target | Assay | Potency | Key Findings & Limitations |
| This compound | Peptide | PAR2 | Inhibition of trypsin-mediated PAR2 activation | IC50: 50-200 µM | Effective in reducing inflammation in in vivo models of atopic dermatitis and neurological injury.[2][7] However, it has been shown to activate Mas-related G protein-coupled receptor C11 (MrgprC11), suggesting potential off-target effects.[8] |
| GB88 | Non-peptide | PAR2 | Inhibition of PAR2-activated Ca2+ release | IC50: ~2 µM | Orally active and demonstrates in vivo anti-inflammatory efficacy in models of paw edema and arthritis.[6] Exhibits biased antagonism, inhibiting Gq/11-mediated signaling while acting as an agonist for other pathways (e.g., ERK, Rho).[2] |
| K-14585 | Peptide-mimetic | PAR2 | Radioligand binding (human PAR2) | Ki: 0.627 µM | Competitively antagonizes PAR2.[5] However, its efficacy is limited as it only inhibits PAR2 signaling activated by synthetic peptides and not by the physiological activator, trypsin.[9] It also shows partial agonist activity at higher concentrations.[9] |
| ENMD-1068 | Non-peptide | PAR2 | Inhibition of trypsin-induced PAR2 activation | IC50: 5 mM | One of the first non-peptide antagonists identified.[3] Its low potency limits its utility as a pharmacological tool. GB88 is approximately 1000-fold more potent.[6] |
Experimental Protocols
Calcium Mobilization Assay
This in vitro assay is a primary method for assessing the ability of a compound to inhibit PAR2 activation by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human PAR2 are cultured to confluence in 96-well black, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: The dye-loading solution is removed, and the cells are washed. The antagonist (e.g., this compound) at various concentrations is then added to the wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed in a kinetic fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of a PAR2 agonist (e.g., trypsin or a synthetic peptide like SLIGRL-NH2).
-
Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time. The inhibitory effect of the antagonist is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values are determined from the dose-response curves.
In Vivo Paw Edema Model
This animal model is used to evaluate the anti-inflammatory efficacy of PAR2 antagonists in vivo.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or Swiss mice are used.
-
Antagonist Administration: The PAR2 antagonist (e.g., this compound or GB88) or vehicle is administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection, or local administration).
-
Induction of Inflammation: After a predetermined time following antagonist administration, a PAR2 agonist (e.g., trypsin or a synthetic peptide) is injected into the plantar surface of the hind paw.
-
Measurement of Edema: The paw volume or thickness is measured at various time points after the agonist injection using a plethysmometer or calipers.
-
Data Analysis: The increase in paw volume or thickness is calculated as a measure of edema. The percentage of inhibition of edema by the antagonist is determined by comparing the results from the antagonist-treated group to the vehicle-treated group.
Visualizing Molecular and Experimental Pathways
PAR2 Signaling Pathway
Protease-activated receptor 2 (PAR2) activation by proteases like trypsin initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, ultimately resulting in inflammatory responses.
Caption: PAR2 signaling cascade initiated by trypsin.
Experimental Workflow for In Vivo Paw Edema Assay
The evaluation of a PAR2 antagonist's anti-inflammatory properties in vivo typically follows a standardized workflow. This involves animal acclimatization, administration of the test compound, induction of inflammation in the paw, and subsequent measurement of the resulting edema over a set time course.
Caption: Workflow for the in vivo paw edema model.
Conclusion
The comparison between this compound and first-generation PAR2 antagonists reveals a trade-off between different pharmacological properties. While this compound has demonstrated in vivo efficacy, its peptide nature and potential off-target effects are important considerations. First-generation non-peptide antagonists like GB88 offer the advantage of oral bioavailability but can exhibit complex pharmacology, such as biased agonism. The choice of antagonist will therefore depend on the specific research question and experimental context. For studies requiring high specificity, the potential for off-target effects of this compound should be carefully evaluated. For in vivo studies requiring oral administration, a non-peptide antagonist like GB88 might be more suitable, keeping in mind its biased signaling profile. This guide provides a foundation for making an informed decision when selecting a PAR2 antagonist for your research.
References
- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improves Neurological Outcome After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fsllry-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Fsllry-NH2 are paramount to ensuring a secure and compliant laboratory environment. While specific disposal protocols for this compound are not publicly documented, it is essential to treat it as a potentially hazardous chemical and follow established best practices for peptide waste disposal. This guide provides procedural, step-by-step guidance for the proper disposal of this compound, promoting laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following personal protective equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
Confine all handling of this compound to a designated laboratory area or bench that is clean and organized to prevent cross-contamination.[1]
Step-by-Step Disposal Procedures for this compound
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and your local institutional guidelines.
Liquid Waste Disposal
Solutions containing this compound should be treated as chemical waste.
-
Inactivation (if required by your institution): In a designated chemical fume hood, you may be required to inactivate the peptide waste. A common method is to add the liquid peptide waste to an inactivation solution, such as a 10% sodium hypochlorite (B82951) (bleach) solution, at a ratio of 1 part waste to 10 parts inactivation solution.[2][3] Allow for a sufficient contact time of at least 30-60 minutes to ensure complete deactivation.[2]
-
Neutralization (if applicable): If a strong acid or base was used in the inactivation step, neutralize the solution to a pH between 5.5 and 9.0.[2]
-
Collection: Collect the treated waste in a clearly labeled, leak-proof hazardous waste container.[2] The label should include "Hazardous Waste," the chemical name ("this compound waste"), and the accumulation start date.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible chemicals.[4]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2] Never pour this compound solutions down the drain unless explicitly authorized by your EHS department. [1][3]
Solid Waste Disposal
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[2]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management service.[1]
Empty this compound vials should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[5][6] After rinsing, deface the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with your institution's policy.[3][5]
Decontamination Methods
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[2] | Minimum 20-60 minutes.[2] | Effective for many peptides but may be corrosive to some surfaces.[2] |
| Enzymatic Detergent | Typically a 1% (m/v) solution.[2] | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection.[2] |
Disposal Workflow
Caption: General workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fsllry-NH2
This guide provides essential, immediate safety and logistical information for the handling of Fsllry-NH2, a protease-activated receptor 2 (PAR2) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] | To protect against dust particles and splashes.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | Provides a secondary layer of protection for the face. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. | To prevent skin contact with the peptide. |
| Double Gloving | Recommended for added protection. | Provides an extra barrier in case of a tear or contamination of the outer glove. | |
| Body Protection | Laboratory Coat | Standard lab coats are required.[1] | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide.[1] | To avoid inhalation of dust particles.[1] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory.[1] | To protect the lower body and feet from potential spills. |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receiving this compound, visually inspect the packaging for any damage.
-
For long-term storage of the lyophilized peptide, keep it at -20°C or colder in a tightly sealed container away from light.[1] Stock solutions stored at -80°C may be stable for up to 6 months, while at -20°C, they should be used within one month.[1][2]
-
It is not recommended to store peptides in solution for extended periods.[1] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Preparation of Solutions:
-
Consult the manufacturer's Certificate of Analysis (COA) for the appropriate solvent.[1] this compound is soluble to 1 mg/ml in water.[3]
-
When weighing the lyophilized powder, perform this task in a designated area, preferably within a chemical fume hood or while wearing a respirator/dust mask to prevent inhalation.[1]
-
To aid dissolution, sonication in a water bath can be used, but avoid excessive heating.[1]
Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle the compound in a well-ventilated area, such as a certified fume hood, especially when working with the solid form or volatile solvents.[4]
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
After handling, wash hands thoroughly with soap and water.[5]
Disposal Plan:
All waste containing this compound should be treated as chemical waste.
-
Solid Waste: Carefully sweep up any spilled powder, place it in a sealed, labeled container, and hold for chemical waste disposal. Avoid creating dust.[1]
-
Liquid Waste: Contaminated solutions should be collected in a labeled, sealed container for chemical waste disposal. Do not discharge into the environment.[1]
-
General Disposal: Adhere to all federal, state, and local environmental regulations for chemical waste disposal. A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them comfortable. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
